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Core Science & Biosynthesis

Foundational

2-Fluoro-4-iodo-3-methylbenzoic acid safety data sheet (SDS) and handling guidelines

An In-depth Technical Guide to the Safe Handling of 2-Fluoro-4-iodo-3-methylbenzoic acid For Researchers, Scientists, and Drug Development Professionals Introduction: A Structural Overview and the Imperative for Safety 2...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Safe Handling of 2-Fluoro-4-iodo-3-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Structural Overview and the Imperative for Safety

2-Fluoro-4-iodo-3-methylbenzoic acid is a halogenated aromatic carboxylic acid, a class of compounds frequently utilized as versatile building blocks in medicinal chemistry and materials science. The specific arrangement of fluoro, iodo, and methyl groups on the benzoic acid core makes it a valuable intermediate for creating complex molecular architectures, particularly in the synthesis of novel pharmaceutical candidates. The presence of multiple functional groups—a carboxylic acid, and two different halogens—offers multiple reaction sites for synthetic diversification, for instance, through cross-coupling reactions at the iodo-position or nucleophilic substitution involving the fluorine atom.

However, the very features that make this compound synthetically attractive also necessitate a rigorous and informed approach to its handling. As a fine chemical powder, it presents an inhalation hazard. Its acidic nature, combined with the reactivity of the aryl halides, means it is likely to be an irritant to the skin, eyes, and respiratory system. This guide provides a comprehensive framework for the safe handling, storage, and disposal of 2-Fluoro-4-iodo-3-methylbenzoic acid, drawing upon established safety data for structurally analogous compounds to ensure best practices in the laboratory. The principles and protocols outlined herein are designed to empower researchers to work confidently and safely with this and similar chemical reagents.

Section 1: Hazard Identification and Risk Profile

The acidic nature of the carboxylic acid group is a principal driver of its irritant properties. Furthermore, as a fine crystalline powder, it can easily become airborne, posing a risk of inhalation.[7]

Table 1: Synthesized GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2][5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[3][4][5][6]
Serious Eye Damage/IrritationCategory 2 / 2AH319: Causes serious eye irritation[3][4][5][6][8]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][3][6]

Causality Behind the Hazards:

  • Irritation: The carboxylic acid functional group can cause chemical irritation upon contact with skin, eyes, and mucous membranes. Halogen substituents can sometimes enhance this effect.

  • Respiratory Effects: Inhalation of fine dust can lead to irritation of the nose, throat, and lungs, manifesting as coughing and shortness of breath.[7]

  • Oral Toxicity: While not expected to be highly toxic, ingestion may cause gastrointestinal irritation.

Section 2: Laboratory Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure.

Engineering Controls: The First Line of Defense

Engineering controls are designed to remove the hazard at the source, protecting the entire laboratory environment.

  • Fume Hood: All weighing and handling of 2-Fluoro-4-iodo-3-methylbenzoic acid powder must be conducted inside a certified chemical fume hood to prevent inhalation of dust.[9]

  • Ventilation: The laboratory should have good general ventilation to ensure any fugitive emissions are diluted and removed.[1][7][10]

  • Safety Stations: Emergency eyewash stations and safety showers must be readily accessible and located in the immediate vicinity of the workstation where the chemical is handled.[1]

Personal Protective Equipment (PPE): The Researcher's Barrier

PPE provides a direct barrier between the researcher and the chemical.[11]

  • Eye and Face Protection: Chemical safety goggles are mandatory.[9] For operations with a higher risk of splashing or dust generation, a face shield should be worn in addition to goggles.[1]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves.[9] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removing them.[9]

  • Protective Clothing: A lab coat or chemical-resistant apron must be worn to protect street clothes and prevent skin contact.[9]

  • Respiratory Protection: If engineering controls are insufficient or during a spill cleanup where dust may be generated, a NIOSH-approved respirator (e.g., an N95 dust mask) should be used.[9]

Section 3: Standard Operating Procedures for Handling and Storage

Adherence to standardized protocols is critical for ensuring consistent safety.

Safe Handling Workflow
  • Preparation: Before handling, ensure all necessary engineering controls are operational and the correct PPE is donned. Clear the workspace of any unnecessary items.

  • Weighing and Transfer: Conduct all transfers of the solid material within a fume hood. Use a spatula to gently transfer the powder, avoiding actions that could create dust clouds.

  • In Use: If making solutions, add the solid slowly to the solvent. Be aware of any potential exothermic reactions, although none are specifically noted for this compound.

  • Post-Handling: After use, securely seal the container.[11] Decontaminate the spatula and the work surface within the fume hood.

  • Hygiene: Always wash hands thoroughly with soap and water after handling is complete.[1][9] Do not eat, drink, or smoke in the laboratory.[1]

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase prep1 Verify Fume Hood Operation prep2 Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep1->prep2 prep3 Clear and Prepare Workspace prep2->prep3 handle1 Weigh and Transfer Solid prep3->handle1 handle2 Perform Chemical Reaction or Solution Preparation handle1->handle2 clean1 Securely Seal Container handle2->clean1 clean2 Decontaminate Workspace and Equipment clean1->clean2 clean3 Remove PPE Correctly clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Diagram 1: Safe Handling Workflow
Storage Guidelines

Proper storage is crucial for maintaining the chemical's stability and preventing accidental exposure or reaction.

  • Container: Keep the compound in its original, tightly sealed container.[3][12]

  • Environment: Store in a cool, dry, and well-ventilated area.[7][9]

  • Incompatibilities: Segregate from strong oxidizing agents and strong bases.[1][7] Contact with strong bases can cause a vigorous acid-base reaction. Strong oxidizers could lead to a potentially exothermic and hazardous reaction.

Section 4: Emergency Response and First Aid

Prompt and correct action during an emergency can significantly mitigate harm.

First Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[6][7]

  • Skin Contact: Remove contaminated clothing immediately.[11] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[7] If irritation persists, get medical advice.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink one or two glasses of water.[7] Seek immediate medical attention.[7]

Spill Response
  • Evacuate: Evacuate non-essential personnel from the immediate area.[1]

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could disperse the dust.

  • Contain: Prevent the spill from spreading or entering drains.[11]

  • Clean-up: For a small spill, gently sweep or use a HEPA-filtered vacuum to collect the material.[1][7][11] Avoid generating dust. Place the collected material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Wash the spill area thoroughly once the material is removed.[7]

Diagram 2: Emergency Response Decision Flowchart

Section 5: Waste Disposal

Chemical waste must be managed responsibly to protect the environment.

  • Classification: 2-Fluoro-4-iodo-3-methylbenzoic acid should be treated as hazardous chemical waste.

  • Collection: Dispose of the compound and any contaminated materials (e.g., gloves, paper towels from cleanup) in a dedicated, sealed, and clearly labeled hazardous waste container.[3]

  • Procedure: Do not mix with other waste streams unless directed by your institution's environmental health and safety (EHS) office. All chemical disposal must be carried out in strict accordance with local, state, and federal regulations.

Conclusion

2-Fluoro-4-iodo-3-methylbenzoic acid is a valuable research chemical whose safe use is predicated on a clear understanding of its potential hazards and the consistent application of robust safety protocols. By implementing proper engineering controls, wearing the correct personal protective equipment, and adhering to the handling and emergency procedures outlined in this guide, researchers can effectively minimize risks. A proactive culture of safety is paramount in any laboratory setting, ensuring that scientific advancement does not come at the cost of personal health or environmental integrity.

References

  • 2-Fluoro-3-Iodo-4-Methylbenzoic Acid — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • 2 - SAFETY DATA SHEET. (2025, December 23). Retrieved from [Link]

  • Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US - SDS Manager. (2026, January 26). Retrieved from [Link]

  • 2-fluoro-5-iodo-4-methylbenzoic acid — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • 2 - SAFETY DATA SHEET. (2012, May 1). Retrieved from [Link]

  • Benzoic Acid – Uses and Safety | VelocityEHS. (2015, February 16). Retrieved from [Link]

  • BENZOIC ACID - Alpha Resources. (2021, February 19). Retrieved from [Link]

  • SAFETY DATA SHEET - National Institute of Standards and Technology. (2020, June 9). Retrieved from [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 14). Retrieved from [Link]

  • 2-Fluoro-3-iodo-4-methylbenzonitrile | C8H5FIN | CID 59383898 - PubChem. (n.d.). Retrieved from [Link]

  • 2-Fluoro-4-methylbenzoic acid | C8H7FO2 | CID 2736145 - PubChem. (n.d.). Retrieved from [Link]

  • 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid SDS - LookChem. (n.d.). Retrieved from [Link]

Sources

Exploratory

1H and 13C NMR spectrum analysis of 2-Fluoro-4-iodo-3-methylbenzoic acid

Comprehensive NMR Elucidation Guide: 1 H and 13 C Spectral Analysis of 2-Fluoro-4-iodo-3-methylbenzoic acid Executive Summary The structural verification of highly functionalized polyhalogenated aromatics is a critical q...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive NMR Elucidation Guide: 1 H and 13 C Spectral Analysis of 2-Fluoro-4-iodo-3-methylbenzoic acid

Executive Summary

The structural verification of highly functionalized polyhalogenated aromatics is a critical quality control checkpoint in modern drug development. 2-Fluoro-4-iodo-3-methylbenzoic acid (CAS: 2385854-43-1) serves as a highly specialized building block in pharmaceutical synthesis [1]. Its unique molecular architecture—featuring three different substituents (fluorine, iodine, and a methyl group) clustered on a benzoic acid core—creates a highly complex nuclear magnetic resonance (NMR) profile.

This whitepaper provides an authoritative, in-depth guide to interpreting the 1 H and 13 C NMR spectra of this compound. By examining the causality behind heteronuclear spin-spin coupling ( 19 F) and relativistic heavy-atom shielding effects (Iodine), researchers can utilize this document as a definitive reference for regiochemical validation.

Molecular Architecture & Spin System Dynamics

To accurately predict and interpret the NMR spectra, one must first map the electronic and spatial environment of the molecule. The parent structure is benzoic acid (C1 attached to the -COOH group). The substituents dictate the spin system:

  • C2 (Fluorine): A spin-½ nucleus ( 19 F) with 100% natural abundance. It acts as a powerful magnetic dipole, splitting both proton and carbon signals through scalar ( J ) coupling across multiple bonds.

  • C3 (Methyl group): Sandwiched between the highly electronegative fluorine and the bulky iodine atom.

  • C4 (Iodine): A massive, polarizable halogen. While it is NMR-silent in routine organic analysis, its massive electron cloud exerts a profound relativistic shielding effect on the attached carbon.

  • C5 and C6 (Protons): The only remaining aromatic protons, forming a classic AB spin system.

Commercially available high-purity standards of 2-Fluoro-4-iodo-3-methylbenzoic acid are routinely subjected to rigorous NMR, HPLC, and GC analytical workflows [2] to verify this exact regiochemical arrangement before deployment in custom synthesis [3].

1 H NMR Spectral Analysis: Causality & Assignments

The 1 H NMR spectrum (typically acquired in DMSO- d6​ ) is defined by three distinct regions: the acidic proton, the aromatic AB system, and the aliphatic methyl group.

The Aromatic AB System (C5-H and C6-H)

Because C5 and C6 are adjacent, their protons couple to each other, yielding an ortho-coupling constant ( 3JHH​≈8.2 Hz).

  • C6-H ( 7.75 ppm): This proton is ortho to the electron-withdrawing carboxylic acid, which deshields it, pushing it further downfield. Furthermore, it is meta to the fluorine atom, resulting in a fine long-range heteronuclear splitting ( 4JHF​≈1.5 Hz). Thus, it appears as a doublet of doublets (dd).

  • C5-H ( 7.68 ppm): Located ortho to the iodine atom and para to the fluorine atom. Because para C-F to C-H coupling is typically negligible ( 5JHF​≈0−1 Hz), this signal resolves as a clean doublet (d), driven solely by its ortho-coupling to C6-H.

The Methyl Group (C3-CH 3​ )

The methyl protons ( 2.38 ppm) are ortho to the fluorine atom. The through-space and through-bond interactions with the 19 F nucleus cause the methyl singlet to split into a distinct doublet ( 4JHF​≈2.5 Hz).

Table 1: 1 H NMR Data Summary (400 MHz, DMSO- d6​ )
ProtonChemical Shift (ppm)MultiplicityIntegrationCoupling Constants (Hz)Assignment
-COOH 13.20br s1H-H-1' (Exchangeable)
C6-H 7.75dd1H 3JHH​=8.2 , 4JHF​=1.5 Aromatic CH (ortho to COOH)
C5-H 7.68d1H 3JHH​=8.2 Aromatic CH (ortho to I)
-CH 3​ 2.38d3H 4JHF​=2.5 C3-Methyl

13 C NMR Spectral Analysis: Heavy Atom Effects & Heteronuclear Coupling

The 13 C NMR spectrum is highly complex due to the ubiquitous nJCF​ couplings. Every carbon on the benzene ring is split by the fluorine atom to varying degrees.

The Heavy Atom Effect (C4)

The most striking feature of the 13 C spectrum is the chemical shift of C4 . Normally, substituted aromatic carbons resonate between 120–140 ppm. However, C4 appears unusually upfield at 106.8 ppm . Causality: This is driven by the "Heavy Atom Effect" (specifically, the normal halogen dependence). Iodine (Z=53) possesses a massive electron cloud. Spin-orbit coupling (a relativistic effect) induces a secondary magnetic field that strongly shields the attached carbon nucleus, driving its resonance significantly upfield.

F - 13 C Scalar Coupling

The proximity to fluorine dictates the magnitude of the carbon splitting:

  • Ipso (C2): The C-F bond exhibits a massive coupling constant ( 1JCF​≈252 Hz), appearing as a widely spaced doublet at 158.5 ppm.

  • Ortho (C1 & C3): Both adjacent carbons show strong 2JCF​ couplings (12–19 Hz).

  • Meta (C4 & C6): Show moderate 3JCF​ couplings (4–6 Hz).

Table 2: 13 C NMR Data Summary (100 MHz, DMSO- d6​ )
CarbonChemical Shift (ppm)MultiplicityCoupling Constants (Hz)Assignment
C=O 165.2d 3JCF​=3.0 Carboxylic Acid
C2 158.5d 1JCF​=252.0 C-F (ipso)
C5 137.1s-Aromatic CH (para to F)
C3 132.4d 2JCF​=19.0 C-CH 3​ (ortho to F)
C6 125.4d 3JCF​=6.0 Aromatic CH (meta to F)
C1 121.2d 2JCF​=12.0 C-COOH (ortho to F)
C4 106.8d 3JCF​=4.0 C-I (Heavy Atom Effect)
-CH 3​ 18.5d 3JCF​=5.0 Methyl

Experimental Protocol: Self-Validating NMR Workflow

To ensure scientific integrity, spectral acquisition must not rely on assumption. The following step-by-step methodology is designed as a self-validating system to unambiguously prove the regiochemistry of the molecule.

Step 1: Sample Preparation Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ . Causality for anhydrous solvent: Trace water will rapidly exchange with the carboxylic acid proton, broadening the signal at 13.20 ppm into baseline noise.

Step 2: Primary 1D Acquisition Acquire standard 1 H (400 MHz, 16 scans) and 13 C (100 MHz, 512 scans) spectra. Process with exponential line broadening (LB = 0.3 Hz for 1 H; 1.0 Hz for 13 C) to enhance the signal-to-noise ratio without obscuring fine JHF​ couplings.

Step 3: Orthogonal Validation via 19 F Decoupling (Critical Step) To definitively separate 19 F- 1 H scalar couplings from 1 H- 1 H homonuclear couplings, acquire a 1 H{ 19 F} decoupled spectrum . Validation Metric: The collapse of the methyl doublet at 2.38 ppm into a sharp singlet provides absolute proof that the splitting is heteronuclear (caused by the adjacent fluorine) and not due to an unexpected proton impurity.

Step 4: 2D HMBC Mapping Utilize Heteronuclear Multiple Bond Correlation (HMBC) to trace the 3JCH​ correlation from the methyl protons (2.38 ppm) to C2 (158.5 ppm) and C4 (106.8 ppm). Validation Metric: This correlation locks the methyl group into the C3 position, definitively ruling out structural isomers (e.g., 4-fluoro-2-iodo-3-methylbenzoic acid).

Workflow Visualization

Below is the logical workflow for the self-validating NMR elucidation of halogenated aromatics.

NMR_Workflow A Sample Preparation (Anhydrous DMSO-d6, 298K) B 1D NMR Acquisition (1H, 13C, 19F) A->B C Heteronuclear Decoupling (1H{19F} & 13C{19F}) B->C Isolate F-couplings D 2D Correlation NMR (HSQC, HMBC, COSY) C->D Resolve overlaps E Multiplet Analysis & J-Coupling Extraction D->E F Regiochemical Verification E->F

Caption: Self-validating NMR elucidation workflow for polyhalogenated aromatic compounds.

References

Protocols & Analytical Methods

Method

Application Notes & Protocols: Strategic Cross-Coupling of 2-Fluoro-4-iodo-3-methylbenzoic acid

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of a Versatile Building Block 2-Fluoro-4-iodo-3-methylbenzoic acid is a highly valuable synthetic intermediate in medi...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Building Block

2-Fluoro-4-iodo-3-methylbenzoic acid is a highly valuable synthetic intermediate in medicinal chemistry and materials science. Its structure presents two distinct halogenated sites: a highly reactive carbon-iodine (C-I) bond and a comparatively inert carbon-fluorine (C-F) bond. This reactivity differential is the cornerstone of its synthetic utility, allowing for selective functionalization through palladium-catalyzed cross-coupling reactions.

The C-I bond, with a bond dissociation energy of approximately 65 kcal/mol, is significantly weaker than the robust C-F bond (~125 kcal/mol)[1]. This disparity allows the C-I bond to readily undergo oxidative addition to a low-valent palladium center, the crucial initiating step in most cross-coupling catalytic cycles, while leaving the C-F bond intact for potential subsequent transformations[2]. This guide provides detailed, field-proven protocols for three of the most powerful cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig—enabling the strategic synthesis of diverse molecular architectures from this key building block.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, creating biaryl structures by coupling an organoboron reagent with an organic halide.[3][4] It is celebrated for its mild conditions, functional group tolerance, and the low toxicity of its boron-based byproducts.[3]

Reaction Mechanism

The catalytic cycle involves three primary steps:[5][6][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of 2-fluoro-4-iodo-3-methylbenzoic acid to form a Pd(II) complex. This is typically the rate-determining step.

  • Transmetalation: The organoboron species (e.g., a boronic acid) is activated by a base to form a boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide.[6][8]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the catalytically active Pd(0) species.[5][7]

Experimental Protocol: Synthesis of 2-Fluoro-3-methyl-4-phenylbenzoic acid

This protocol details a representative Suzuki-Miyaura coupling using phenylboronic acid.

ReagentFormulaM.W.Amount (mmol)EquivalentsMass/Volume
2-Fluoro-4-iodo-3-methylbenzoic acidC₈H₆FIO₂296.041.01.0296 mg
Phenylboronic acidC₆H₇BO₂121.931.21.2146 mg
Tetrakis(triphenylphosphine)palladium(0)Pd(PPh₃)₄1155.560.020.0223 mg
Potassium CarbonateK₂CO₃138.213.03.0415 mg
1,4-DioxaneC₄H₈O₂88.11--8 mL
WaterH₂O18.02--2 mL
  • Vessel Preparation: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-Fluoro-4-iodo-3-methylbenzoic acid (296 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Catalyst Addition: In a separate weighing boat, measure Tetrakis(triphenylphosphine)palladium(0) (23 mg, 0.02 mmol) and add it to the flask.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Degas the 1,4-dioxane and water by bubbling argon through them for 15-20 minutes. Using syringes, add the degassed 1,4-dioxane (8 mL) and water (2 mL) to the reaction flask.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl iodide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Acidify the aqueous layer to pH ~2 with 1M HCl to protonate the carboxylic acid.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualization: Suzuki-Miyaura Workflow

Suzuki_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids: Aryl Iodide Boronic Acid Base B 2. Add Catalyst: Pd(PPh3)4 A->B C 3. Purge with Argon B->C D 4. Add Degassed Solvents: Dioxane/Water C->D E 5. Heat to 90 °C D->E F 6. Monitor by TLC/LC-MS E->F G 7. Cool & Acidify F->G H 8. Extract with Ethyl Acetate G->H I 9. Dry, Concentrate, & Purify H->I Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids: Aryl Iodide Pd Catalyst, CuI B 2. Purge with Argon A->B C 3. Add Anhydrous Solvent & Liquid Reagents (Base, Alkyne) B->C D 4. Stir at Room Temp C->D E 5. Monitor by TLC/LC-MS D->E F 6. Concentrate & Redissolve E->F G 7. Acidify & Extract F->G H 8. Dry, Concentrate, & Purify G->H Buchwald_Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Solids: Aryl Iodide, Base, Pd Precatalyst, Ligand B 2. Add Anhydrous Solvent A->B C 3. Add Amine B->C D 4. Seal Vessel & Heat to 110 °C C->D E 5. Monitor by LC-MS D->E F 6. Cool & Filter through Celite E->F G 7. Acidify & Extract F->G H 8. Dry, Concentrate, & Purify G->H

Sources

Application

Application Notes & Protocols: Leveraging 2-Fluoro-4-iodo-3-methylbenzoic Acid in Modern Agrochemical Research

For Researchers, Scientists, and Agrochemical Development Professionals This guide provides a detailed exploration of 2-Fluoro-4-iodo-3-methylbenzoic acid, a highly functionalized aromatic building block. While direct, c...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Agrochemical Development Professionals

This guide provides a detailed exploration of 2-Fluoro-4-iodo-3-methylbenzoic acid, a highly functionalized aromatic building block. While direct, commercialized applications in agrochemicals are not yet extensively documented in public literature, its unique substitution pattern presents significant potential for the synthesis of novel herbicides, fungicides, and insecticides. As a senior application scientist, this document is structured to provide not just protocols, but the scientific rationale behind the proposed synthetic strategies, empowering researchers to unlock the potential of this versatile intermediate.

The core value of 2-Fluoro-4-iodo-3-methylbenzoic acid lies in its trifecta of reactive sites: a carboxylic acid for amide and ester formation, an iodo group for carbon-carbon bond formation, and a fluorine atom to impart beneficial physicochemical properties. This combination allows for a modular approach to library synthesis, enabling systematic exploration of structure-activity relationships (SAR).

Molecular Profile and Strategic Importance in Agrochemical Design

The strategic placement of each functional group on the benzoic acid core offers distinct advantages for the agrochemical discovery pipeline. The introduction of fluorine into active ingredients has become a cornerstone of modern crop protection product development.[1][2] Fluorine's high electronegativity can significantly alter a molecule's acidity, lipophilicity, and metabolic stability, often leading to enhanced biological activity and improved pharmacokinetic profiles.[3]

  • The Fluoro Group (C2): Acts as a powerful electronic modulator and can block metabolic oxidation at the adjacent position, potentially increasing the half-life of the final active ingredient in target organisms and the environment.

  • The Iodo Group (C4): Serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of aryl, heteroaryl, or alkyl groups, which is critical for probing the binding pockets of target enzymes or receptors.[4]

  • The Methyl Group (C3): Provides steric bulk that can influence the molecule's conformation and its fit within a biological target. It can also serve to protect the aromatic ring from certain metabolic pathways.

  • The Carboxylic Acid Group (C1): Is a versatile synthetic handle. It can be readily converted into amides, esters, or other functional groups that are common toxophores in many classes of pesticides.[5] Benzoic acid derivatives themselves are known to possess antifungal and other biological activities.[6][7]

Caption: Key functional groups and their strategic roles.

Application in the Synthesis of Novel Fungicide Candidates

The substituted phenylamide motif is a cornerstone of many successful fungicides, particularly the succinate dehydrogenase inhibitors (SDHIs). The carboxylic acid function of 2-fluoro-4-iodo-3-methylbenzoic acid is an ideal starting point for the synthesis of novel amide-based fungicide candidates.

Protocol 1: Synthesis of a Phenylamide Derivative via Amide Coupling

This protocol describes a standard procedure for the formation of an amide bond with a substituted aniline, a common structural motif in agrochemicals.

Objective: To synthesize N-(4-chlorophenyl)-2-fluoro-4-iodo-3-methylbenzamide as a representative core structure for a novel fungicide candidate.

Causality Behind Experimental Choices:

  • Thionyl Chloride (SOCl₂): Used to activate the carboxylic acid by converting it to a more reactive acyl chloride. This is a common and efficient method for this transformation. An alternative, milder approach would be to use coupling agents like HATU or EDC.

  • Triethylamine (TEA): A non-nucleophilic base used to neutralize the HCl generated during the acylation reaction, preventing protonation of the aniline nucleophile and driving the reaction to completion.

  • Anhydrous Conditions: Essential because the acyl chloride intermediate is highly reactive towards water, which would hydrolyze it back to the carboxylic acid.

Materials:

  • 2-Fluoro-4-iodo-3-methylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • 4-Chloroaniline

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, condenser, magnetic stirrer, dropping funnel

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend 2-Fluoro-4-iodo-3-methylbenzoic acid (1.0 eq) in anhydrous DCM.

  • Add thionyl chloride (1.5 eq) dropwise at room temperature.

  • Attach a condenser and gently reflux the mixture for 2-3 hours, or until the reaction mixture becomes a clear solution. Monitor by TLC (disappearance of starting material).

  • Cool the reaction to room temperature and remove the excess SOCl₂ and DCM under reduced pressure.

  • Re-dissolve the resulting crude acyl chloride in fresh anhydrous DCM.

  • In a separate flask, dissolve 4-chloroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the aniline solution to 0 °C in an ice bath.

  • Add the acyl chloride solution dropwise to the aniline solution over 30 minutes with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to yield the desired N-(4-chlorophenyl)-2-fluoro-4-iodo-3-methylbenzamide.

Fungicide_Synthesis_Workflow start 2-Fluoro-4-iodo-3-methylbenzoic acid acyl_chloride Acyl Chloride Intermediate start->acyl_chloride SOCl₂, Reflux final_product Target Phenylamide (Fungicide Core) acyl_chloride->final_product TEA, DCM, 0°C to RT aniline 4-Chloroaniline aniline->final_product

Caption: Workflow for phenylamide fungicide core synthesis.

Application in the Synthesis of Novel Herbicide Candidates

Bi-aryl compounds are prevalent in modern herbicides. The iodo-substituent on the benzoic acid ring is perfectly positioned for Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex bi-aryl systems.[4][8]

Protocol 2: Synthesis of a Bi-aryl Derivative via Suzuki-Miyaura Coupling

This protocol outlines a palladium-catalyzed cross-coupling reaction to introduce a second aromatic ring at the C4 position, a common strategy for building herbicidal scaffolds.

Objective: To synthesize 2-fluoro-3-methyl-4-(pyridin-3-yl)benzoic acid, a potential precursor for herbicides targeting enzymes like PPO or ALS.

Causality Behind Experimental Choices:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a ligand): Palladium(0) is the active catalyst that undergoes oxidative addition with the aryl iodide. The choice of catalyst and ligand can be critical, especially for sterically hindered substrates.[4][8]

  • Base (e.g., K₂CO₃, K₃PO₄): The base is essential for the transmetalation step of the catalytic cycle, activating the boronic acid component.[8]

  • Solvent System (e.g., Dioxane/Water, Toluene/Water): A two-phase system is often used to dissolve both the organic substrates and the inorganic base. Degassing the solvents is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[9]

Materials:

  • Product from Protocol 1 (or the starting benzoic acid, if the acid functionality is desired)

  • Pyridine-3-boronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas supply

  • Schlenk flask or similar reaction vessel

Procedure:

  • To a Schlenk flask, add 2-Fluoro-4-iodo-3-methylbenzoic acid (1.0 eq), pyridine-3-boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add degassed solvents (e.g., a 4:1 mixture of Dioxane:Water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring for 8-16 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Transfer the filtrate to a separatory funnel, add water, and acidify with 1M HCl to protonate the carboxylic acid and any pyridine nitrogen.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired bi-aryl benzoic acid.

Herbicide_Synthesis_Workflow start 2-Fluoro-4-iodo-3-methylbenzoic acid final_product Target Bi-aryl Acid (Herbicide Core) start->final_product Pd(PPh₃)₄, K₂CO₃ Dioxane/H₂O, 90°C boronic_acid Pyridine-3-boronic acid boronic_acid->final_product

Caption: Workflow for bi-aryl herbicide core synthesis.

Quantitative Data and Structure-Activity Relationship (SAR) Postulates

While experimental data for derivatives of 2-Fluoro-4-iodo-3-methylbenzoic acid is not available, we can postulate SAR trends based on established knowledge in agrochemical design.[1][10][11]

PositionModificationPostulated Impact on ActivityRationale
C1 (COOH) Conversion to AmidesPotentially Increases: Fungicidal/Insecticidal ActivityThe amide bond is a key feature in many SDHI fungicides and diamide insecticides.[1][12]
C1 (COOH) Conversion to EstersModulates: Lipophilicity, SystemicityEsterification can alter the molecule's ability to penetrate plant cuticles and move within the plant.
C4 (Iodo) Replacement with Aryl/HeteroarylHigh Impact: Target Specificity & PotencyThis position explores the binding pocket. The electronic nature and size of the substituent are critical.
C4 (Iodo) Replacement with Alkynyl groupPotentially Increases: PotencyAlkynes can act as rigid linkers or interact favorably with target sites.
C2 (Fluoro) Isosteric Replacement (e.g., H, Cl)Potentially Decreases: Metabolic StabilityThe C-F bond is stronger than C-H or C-Cl, often preventing metabolic oxidation at that site.[3]
C3 (Methyl) Replacement with H or EthylModulates: Steric Fit, PotencyChanging the size of this group can optimize the fit into a target enzyme's active site.

Safety and Handling Protocols

As no specific safety data sheet (SDS) exists for 2-Fluoro-4-iodo-3-methylbenzoic acid, precautions should be based on data for structurally similar compounds such as 3-Iodo-4-methylbenzoic acid and 3-Fluoro-4-methylbenzoic acid.[13]

  • Hazard Classification (Anticipated):

    • Skin Corrosion/Irritation, Category 2[13]

    • Serious Eye Damage/Eye Irritation, Category 2[13]

    • Specific target organ toxicity (single exposure), Category 3 (Respiratory system)[13]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat. Wash hands thoroughly after handling.

    • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be required.

  • Storage:

    • Keep containers tightly closed in a dry, cool, and well-ventilated place.[13]

  • Disposal:

    • Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.

References

  • BenchChem. (n.d.). The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide.
  • Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Iodo-4-methylbenzoic acid.
  • Sigma-Aldrich. (2026). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Fluoro-4-methylbenzoic acid.
  • MDPI. (2026). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones.
  • RSC Publishing. (2025). Direct decarboxylative 18F-fluorination of benzoic acids using visible light catalysis.
  • TCI Chemicals. (2025). SAFETY DATA SHEET - 2-Fluoro-5-methylbenzoic Acid.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 3-Fluoro-2-methylbenzoic acid.
  • BenchChem. (n.d.). A Comparative Guide to the Structure-Activity Relationship of Benzoic Acid Morpholide Derivatives.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone.
  • Solvay. (n.d.). Organic Fluorinated Building Blocks.
  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.
  • Alfa Chemistry. (n.d.). Comprehensive Guide to Nucleophilic Fluorination vs. Electrophilic Fluorination.
  • Organic Chemistry Portal. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling.
  • Dubey, R., Pavan, M. S., & Desiraju, G. R. (2012). Structural landscape of benzoic acid: using experimental crystal structures of fluorobenzoic acids as a probe. Chemical Communications, 48(72), 9020-9022.
  • Berne, S., et al. (2015). Benzoic acid derivatives with improved antifungal activity: Design, synthesis, structure-activity relationship (SAR) and CYP53 docking studies. Bioorganic & Medicinal Chemistry, 23(15), 4579-4589.
  • Wang, Y., et al. (2020). Synthesis, Insecticidal Activities, and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing a Fluoro-Substituted Benzene Moiety. Journal of Agricultural and Food Chemistry, 68(41), 11498-11505.
  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Wang, M., et al. (2024). The Insecticidal Activity of Secondary Metabolites Produced by Streptomyces sp. SA61 against Trialeurodes vaporariorum (Hemiptera: Aleyrodidae). Molecules, 29(20), 4783.
  • Pierre, L. L., Moses, N. M., & Peter, C. M. (n.d.). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives.
  • Fluorochem. (n.d.). Chemical Building Blocks for Drug Discovery & Synthesis.
  • Wang, Y., et al. (2016). Preparation of novel auxinic herbicide derivatives with high-activity and low-volatility by me-too method. Chinese Chemical Letters, 27(12), 1823-1826.
  • CAS Common Chemistry. (2026). 2,3-dihydro-2-oxo-3-benzofuranyl]phenyl 3,5-bis(1,1-dimethylethyl)-4-hydroxybenzoate.
  • NextSDS. (n.d.). 2-Fluoro-3-Iodo-4-Methylbenzoic Acid — Chemical Substance Information.
  • Guidechem. (2022). What is the synthesis method of 2-Fluoro-4-methylbenzoic acid?.
  • Candeias, N. R., et al. (n.d.). Synthesis of 2,4-D ester herbicides. New routes using inorganic solid supports.
  • Yang, C., et al. (n.d.). Synthesis, insecticidal activity, and structure-activity relationship of trifluoromethyl-containing phthalic acid diamide structures. PubMed.
  • ResearchGate. (n.d.). Generic structure of fluorinated benzoic acids.
  • AGC Chemicals Americas. (2024). Specialty Materials/Specialty Intermediates: Building Blocks of Pharma and Agrochemical Products.
  • PubChem. (n.d.). 2,4-Hexadienoic acid, 1,1'-(2-ethyl-2-(((1-oxo-2,4-hexadien-1-yl)oxy)methyl)-1,3-propanediyl) ester.
  • Kráľová, K., et al. (2012). Antifungal Activity of Salicylanilides and Their Esters with 4-(Trifluoromethyl)benzoic Acid. Molecules, 17(8), 9143-9158.
  • ResearchGate. (2017). Antibacterial and insecticidal activity of volatile compounds of three algae species of Oman Sea.
  • Ogawa, Y., et al. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. iScience, 23(10), 101467.
  • Song, Y., et al. (2023). Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. Molecules, 28(21), 7401.
  • ResearchGate. (n.d.). Antifungal effects of salicylic acid and other benzoic acid derivatives towards Eutypa lata: Structure-activity relationship.
  • Kingchem. (n.d.). Agrochemical Building Blocks.
  • Kagechika, H., et al. (2013). Structure-activity relationship study on benzoic acid part of diphenylamine-based retinoids. Bioorganic & Medicinal Chemistry Letters, 23(1), 246-249.
  • SciELO. (n.d.). Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Methoxy Group.
  • ChemScene. (n.d.). (S)-1-(2-Chloroacetyl)pyrrolidine-2-carbonitrile.
  • PMC. (2021). Antifungal Activity of Chemical Constituents from Piper pesaresanum C. DC. and Derivatives against Phytopathogen Fungi of Cocoa.

Sources

Method

Application Note: Utilizing 2-Fluoro-4-iodo-3-methylbenzoic Acid as a Privileged Scaffold in Targeted Drug Discovery

Executive Summary In modern small-molecule drug discovery, the selection of highly functionalized, privileged scaffolds is critical for rapidly exploring chemical space and optimizing structure-activity relationships (SA...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern small-molecule drug discovery, the selection of highly functionalized, privileged scaffolds is critical for rapidly exploring chemical space and optimizing structure-activity relationships (SAR). 2-Fluoro-4-iodo-3-methylbenzoic acid (CAS: 2385854-43-1)[1] has emerged as an exceptionally versatile building block. This compound offers three distinct, orthogonal handles: a carboxylic acid for amide/ester library generation, an iodine atom for late-stage transition-metal-catalyzed cross-coupling, and an ortho-fluoro substituent that profoundly influences the physicochemical and conformational properties of the resulting therapeutic candidates.

Chemical Rationale & Mechanistic Insights

As an Application Scientist, it is vital to understand why this specific substitution pattern is advantageous in drug design. The utility of this scaffold is driven by two primary structural features:

  • The Ortho-Fluoro Effect (Conformational Locking): The introduction of a fluorine atom ortho to a carboxylic acid or amide serves multiple purposes. Fluorine is highly electronegative, lowering the pKa of the parent acid and modulating the lipophilicity (logP) of the molecule. More importantly, in an amide derivative, the ortho-fluoro group can engage in intramolecular dipole-dipole interactions or non-canonical hydrogen bonding with the amide N-H. This restricts the rotation of the amide bond, effectively "locking" the molecule into a specific bioactive conformation. This pre-organization minimizes the entropic penalty upon binding to a target protein, such as a kinase hinge region[2].

  • Sterically Hindered Cross-Coupling (C4-Iodo & C3-Methyl): The iodine atom at the C4 position is a prime handle for late-stage diversification via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings. However, the adjacent C3-methyl group introduces significant steric hindrance. Standard palladium catalysts (e.g., Pd(PPh3​)4​ ) often struggle with such substrates, leading to sluggish oxidative addition or competing protodehalogenation. To overcome this, bulky, electron-rich dialkylbiarylphosphine ligands (such as XPhos or SPhos) are required. These specialized ligands accelerate both the oxidative addition into the sterically congested C-I bond and the subsequent reductive elimination of the bulky biaryl product[3].

Data Presentation: Scaffold Properties & Optimization

Table 1: Physicochemical Properties of the Scaffold
PropertyValueImplication for Drug Design
CAS Number 2385854-43-1Standardized identification and sourcing[1]
Molecular Weight 280.03 g/mol Low MW, ideal for fragment-based or modular assembly
Formula C8​H6​FIO2​ High atom economy for structural diversification
Key Functionalities -COOH, -F, -I, -CH 3​ Orthogonal reactivity for parallel library synthesis
Table 2: Optimization of Suzuki-Miyaura Coupling at the C4 Position

Note: Optimization data reflects the coupling of the scaffold with a standard phenylboronic acid.

Catalyst SystemLigand TypeBase / SolventTemp (°C)Yield (%)Observation / Causality
Pd(PPh3​)4​ Triphenylphosphine Na2​CO3​ / Dioxane: H2​O 90< 20%Steric clash prevents reductive elimination; high dehalogenation.
Pd(dppf)Cl2​ Bidentate Phosphine K2​CO3​ / DMF: H2​O 9045%Moderate conversion; bidentate nature limits spatial flexibility.
Pd2​(dba)3​ / XPhos Dialkylbiarylphosphine K3​PO4​ / Toluene: H2​O 100 > 90% Optimal. Bulky ligand accelerates oxidative addition and reductive elimination[3].

Experimental Protocols

Protocol 1: Conformational Locking via Amide Coupling (C1 Position)

Objective: Generate a stable amide to serve as a hinge-binding motif. Causality: We utilize HATU as the coupling reagent. The ortho-fluoro group slightly deactivates the carbonyl carbon toward nucleophilic attack. HATU forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, overcoming this electronic deactivation to ensure rapid and complete amidation without racemization or degradation.

Step-by-Step Methodology:

  • Activation: Dissolve 2-Fluoro-4-iodo-3-methylbenzoic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (5 mL) under an inert N2​ atmosphere.

  • Reagent Addition: Add HATU (1.2 equiv, 0.6 mmol) and N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Amine Coupling: Add the desired primary or secondary amine (1.1 equiv, 0.55 mmol) dropwise.

  • Reaction Monitoring: Stir at room temperature for 2-4 hours. Monitor completion via LC-MS. The ortho-fluoro group ensures the resulting amide rapidly adopts a rigid, co-planar conformation.

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Protocol 2: Sterically Hindered Suzuki-Miyaura Cross-Coupling (C4 Position)

Objective: Append a functionalized aryl/heteroaryl group at the C4 position despite the C3-methyl steric bulk. Causality: The use of Pd2​(dba)3​ and XPhos generates a highly active, monoligated Pd(0) species. The spatial bulk of XPhos forces the substrate into a geometry that strongly favors reductive elimination, preventing the stalling of the catalytic cycle and avoiding β -hydride elimination side reactions[3].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine the C1-amide intermediate from Protocol 1 (1.0 equiv, 0.3 mmol), the desired boronic acid (1.5 equiv, 0.45 mmol), and anhydrous K3​PO4​ (3.0 equiv, 0.9 mmol).

  • Catalyst Loading: Add Pd2​(dba)3​ (2.5 mol%, 0.0075 mmol) and XPhos (5 mol%, 0.015 mmol).

  • Solvent & Degassing: Add a degassed mixture of Toluene/ H2​O (4:1 v/v, 3 mL). Subject the mixture to three freeze-pump-thaw cycles to rigorously exclude oxygen (critical to prevent phosphine oxidation).

  • Heating: Seal the tube and heat to 100 °C in a pre-heated oil bath for 12-16 hours.

  • Purification: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite. Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the di-ortho-substituted biaryl product.

Visualizations & Workflow Logic

G A 2-Fluoro-4-iodo- 3-methylbenzoic acid B Amide Coupling (C1 Carboxyl) A->B C Suzuki-Miyaura (C4 Iodo) A->C D Targeted Library Generation B->D C->D

Figure 1: Orthogonal diversification workflow of the 2-Fluoro-4-iodo-3-methylbenzoic acid scaffold.

G Kinase Target Kinase (e.g., EGFR/ALK) Hinge Hinge Region Binding Kinase->Hinge Pocket Hydrophobic Sub-pocket Kinase->Pocket Amide Amide Motif (H-Bond Donor/Acceptor) Hinge->Amide Biaryl Cross-Coupled Biaryl (Steric Fill) Pocket->Biaryl Fluoro Ortho-Fluoro (Conformational Lock) Amide->Fluoro stabilized by

Figure 2: Pharmacophore mapping of the scaffold within a kinase ATP-binding pocket.

References

  • National Institutes of Health (PMC): Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. NIH.[Link]

  • RPTU Kluedo: Sustainable Methods for the Catalytic Regioselective Transformation of Aromatic Carboxylic Acids via C−COOH and C−H Bond Cleavage. RPTU.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield in 2-Fluoro-4-iodo-3-methylbenzoic acid synthesis

Welcome to the technical support center for the synthesis of 2-Fluoro-4-iodo-3-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-Fluoro-4-iodo-3-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance your reaction yield and product purity. My insights are drawn from extensive experience in synthetic organic chemistry and are supported by established literature.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective synthetic route to prepare 2-Fluoro-4-iodo-3-methylbenzoic acid?

A1: The most robust and regioselective method is a two-step process starting from 2-fluoro-3-methylbenzoic acid. This involves a directed ortho-lithiation followed by iodination. The fluorine and carboxylic acid groups direct the metallation to the C4 position, allowing for precise installation of the iodine atom.

Q2: I am observing a significantly lower yield than expected. What are the general factors I should investigate?

A2: Low yields can stem from several factors. Key areas to investigate include:

  • Incomplete Reaction: The reaction may not have proceeded to completion due to insufficient reaction time, inadequate temperature, or inefficient mixing.[1]

  • Purity of Reagents: The presence of impurities, especially water, in starting materials or solvents can interfere with the reaction by quenching the organolithium reagent.[1][2]

  • Side Product Formation: Competing side reactions can consume starting materials, thereby reducing the yield of the desired product.[1]

Q3: My purified product shows inconsistencies, such as an incorrect melting point or an impure NMR spectrum. What are the likely causes?

A3: Product inconsistencies are typically due to residual impurities. Common contaminants include unreacted starting materials, side products formed during the synthesis, residual solvents from purification, and salts from the workup procedure. It is crucial to employ appropriate purification techniques, such as recrystallization or column chromatography, and to ensure the product is thoroughly dried.[1]

Troubleshooting Guide

Issue 1: Low Yield in the Directed ortho-Lithiation Step

The directed ortho-metalation (DoM) is a critical step that relies on the precise coordination of an organolithium reagent by a directing group (DMG) on the aromatic ring.[3] In the case of 2-fluoro-3-methylbenzoic acid, both the fluorine and the deprotonated carboxylate can act as directing groups.[4][5]

Potential Causes and Solutions:

  • Cause: Incomplete deprotonation of the carboxylic acid.

    • Explanation: The carboxylic acid proton is the most acidic and will be abstracted first. If less than one equivalent of base is used for this initial deprotonation, a mixture of the starting acid and its lithium salt will be present, leading to complex reaction pathways.

    • Solution: Use a full equivalent of a weaker base like n-butyllithium to first form the lithium carboxylate in situ before adding the second equivalent for the ortho-lithiation.

  • Cause: Insufficiently low temperature during lithiation.

    • Explanation: Organolithium reagents are highly reactive. At higher temperatures, they can react with the solvent or undergo undesired side reactions.

    • Solution: Maintain the reaction temperature at or below -78 °C during the addition of the organolithium reagent and for the duration of the lithiation.

  • Cause: Presence of moisture or other electrophilic impurities.

    • Explanation: Water will rapidly quench the organolithium reagent, rendering it inactive.[2]

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents, and ensure starting materials are dry.

  • Cause: Inefficient mixing.

    • Explanation: In a heterogeneous reaction mixture, inefficient stirring can lead to localized "hot spots" and incomplete reaction.

    • Solution: Use a magnetic stirrer that is appropriately sized for the reaction flask and ensure vigorous stirring throughout the reaction.

Issue 2: Formation of Isomeric Byproducts

The primary isomeric byproduct concern is the iodination at a different position on the aromatic ring.

Potential Causes and Solutions:

  • Cause: Incorrect stoichiometry of the organolithium reagent.

    • Explanation: Using an excess of the organolithium reagent can lead to polylithiation, which upon quenching with iodine, would result in di-iodinated products. Insufficient organolithium reagent will result in unreacted starting material.

    • Solution: Carefully titrate the organolithium reagent before use to determine its exact concentration. Use precisely 2.2 equivalents for the reaction: one to deprotonate the carboxylic acid and one for the ortho-lithiation.

  • Cause: Temperature fluctuations during the addition of the iodinating agent.

    • Explanation: Allowing the reaction to warm up prematurely before or during the addition of the iodine can lead to the migration of the lithium, resulting in a loss of regioselectivity.

    • Solution: Add the solution of iodine in anhydrous THF dropwise while maintaining the reaction temperature at -78 °C.

Experimental Protocols

This protocol is designed to maximize the yield and regioselectivity of the iodination.

Materials:

  • 2-Fluoro-3-methylbenzoic acid

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (in hexanes)

  • Iodine (I₂)

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium thiosulfate solution

  • Saturated brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2-fluoro-3-methylbenzoic acid (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous THF.

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (2.2 eq) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the mixture at -78 °C for 1 hour.

  • Iodination: In a separate flame-dried flask, dissolve iodine (1.5 eq) in anhydrous THF. Slowly add this solution to the reaction mixture at -78 °C.

  • Warming: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Quenching: Quench the reaction by slowly adding 1 M HCl.

  • Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with saturated sodium thiosulfate solution to remove excess iodine, followed by saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Dissolve 2-Fluoro-3-methylbenzoic acid in anhydrous THF prep2 Cool to -78 °C prep1->prep2 react1 Add n-BuLi (2.2 eq) at -78 °C prep2->react1 react2 Stir for 1 hour at -78 °C react1->react2 react3 Add I₂ in THF at -78 °C react2->react3 react4 Warm to room temperature and stir react3->react4 workup1 Quench with 1 M HCl react4->workup1 workup2 Extract with diethyl ether workup1->workup2 workup3 Wash with Na₂S₂O₃ and brine workup2->workup3 workup4 Dry, concentrate, and purify workup3->workup4

Caption: Workflow for the synthesis of 2-Fluoro-4-iodo-3-methylbenzoic acid.

Data Summary
ParameterRecommendationRationale
Temperature -78 °CMinimizes side reactions and ensures stability of the aryllithium intermediate.
Base n-ButyllithiumA strong base capable of both deprotonating the carboxylic acid and the aromatic ring.
Solvent Anhydrous THFAprotic and effectively solvates the organolithium species.
Equivalents of Base 2.2 eqEnsures complete formation of the dianion for regioselective iodination.
Iodinating Agent Iodine (I₂)A readily available and effective electrophile for this transformation.
Troubleshooting Logic for Low Product Yield

G cluster_reagents Reagent Checks cluster_conditions Condition Checks cluster_workup Workup Checks Start Low Yield Observed Check_Reagents Purity of Reagents & Solvents Start->Check_Reagents Check_Conditions Reaction Conditions Start->Check_Conditions Check_Workup Workup & Purification Start->Check_Workup Reagent_Purity Verify starting material purity (NMR, etc.) Check_Reagents->Reagent_Purity Impure Starting Material? Solvent_Dryness Ensure anhydrous solvents were used Check_Reagents->Solvent_Dryness Moisture Contamination? BuLi_Titer Confirm n-BuLi concentration via titration Check_Reagents->BuLi_Titer Incorrect Stoichiometry? Temp_Control Verify temperature was maintained at -78 °C Check_Conditions->Temp_Control Temperature Fluctuation? Reaction_Time Check if lithiation and iodination times were sufficient Check_Conditions->Reaction_Time Incomplete Reaction? Mixing Ensure efficient stirring Check_Conditions->Mixing Poor Mixing? Quenching Review quenching procedure Check_Workup->Quenching Improper Quenching? Extraction Check for complete extraction Check_Workup->Extraction Inefficient Extraction? Purification_Loss Assess potential loss during purification Check_Workup->Purification_Loss Product Loss?

Caption: Troubleshooting logic for low product yield.

References

  • Mortier, J., & Vaultier, M. (1998). Réactions d'ortho lithiation de composés benzéniques et hétéroaromatiques-π-excédentaires dirigées par la fonction acide carboxylique. Semantic Scholar. [Link]

  • Epsztajn, J., Bieniek, A., & Kowalska, J. (1998). Application of organolithium and related reagents in synthesis, Part X. Metallation-electrophilic substitution sequence of secondary chlorobenzamides. Semantic Scholar. [Link]

  • Li, X. (2003). Directed (ortho)
  • Wikipedia. (n.d.). Directed ortho metalation. Wikipedia. [Link]

  • Bennetau, B., Mortier, J., Moyroud, J., & Guesnet, J.-L. (1993). Directed lithiation of unprotected benzoic acids. ResearchGate. [Link]

  • Snieckus, V. (1990).

Sources

Optimization

Technical Support Center: Troubleshooting Deiodination in 2-Fluoro-4-iodo-3-methylbenzoic Acid Cross-Couplings

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the undesired reduction of aryl halides during palladium-catalyzed cross-coupling reactions.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the undesired reduction of aryl halides during palladium-catalyzed cross-coupling reactions. When working with 2-Fluoro-4-iodo-3-methylbenzoic acid , the generation of the deiodinated byproduct (2-fluoro-3-methylbenzoic acid) is not a random failure—it is a highly predictable consequence of competing kinetic pathways.

This guide is designed to deconstruct the causality behind this hydrodehalogenation (protodehalogenation) side reaction and provide you with self-validating, field-proven protocols to suppress it.

Diagnostic Overview: The Causality of Deiodination

To solve deiodination, we must first understand the organometallic kinetics at play. The catalytic cycle of a cross-coupling reaction (such as Suzuki-Miyaura) relies on three primary steps: oxidative addition, transmetalation, and reductive elimination.

When utilizing 2-fluoro-4-iodo-3-methylbenzoic acid, the highly reactive C–I bond undergoes extremely rapid oxidative addition to the Pd(0) center. However, the adjacent 3-methyl group creates significant steric hindrance, which drastically slows down the subsequent transmetalation step. This kinetic bottleneck leaves the Ar-Pd(II)-I intermediate stranded in the catalytic cycle.

If this long-lived intermediate encounters a hydride donor—most commonly from alcoholic solvents or aliphatic amine bases—it undergoes alkoxide/amine exchange followed by β -hydride elimination to form an arylpalladium(II) hydride (1)[1]. This Pd-H species rapidly undergoes reductive elimination, permanently consuming your starting material as the deiodinated arene (2)[2].

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Fast for C-I) Pd0->OxAdd ArPdI Ar-Pd(II)-I (Stalled by Sterics) OxAdd->ArPdI TransMet Transmetalation (Rate-Limiting) ArPdI->TransMet Bulky Ligands Hydride β-Hydride Elimination (From Solvent/Base) ArPdI->Hydride Alcohols/Amines ArPdR Ar-Pd(II)-R TransMet->ArPdR Product Cross-Coupled Product (Desired) ArPdR->Product Reductive Elimination ArPdH Ar-Pd(II)-H Hydride->ArPdH Deiodinated Deiodinated Arene (Undesired) ArPdH->Deiodinated Reductive Elimination

Mechanistic divergence: Cross-coupling vs. hydrodehalogenation (deiodination) pathways.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is my specific substrate (2-Fluoro-4-iodo-3-methylbenzoic acid) so susceptible to this side reaction? A1: It is a "perfect storm" of electronics and sterics. Iodo derivatives inherently show an increased tendency to undergo rapid oxidative addition compared to their bromo or chloro counterparts (3)[3]. Because the entire substrate pool is rapidly converted into the Pd(II) intermediate, but transmetalation is physically blocked by the ortho-methyl group, the catalyst is forced to seek alternative, lower-energy reductive pathways.

Q2: How do my solvent and base choices drive this unwanted reduction? A2: The primary cause of dehalogenation is the introduction of a hydride ligand to the palladium center (4)[4]. Alcoholic solvents (e.g., ethanol, methanol) coordinate to the palladium center and undergo β -hydride elimination, effectively acting as hydride donors. To suppress this, you must eliminate all β -hydrogen sources by switching to rigorously degassed, aprotic solvents (e.g., THF, 1,4-Dioxane) and using anhydrous inorganic bases like K₃PO₄.

Q3: Which catalyst and ligand system should I use to favor cross-coupling over deiodination? A3: You must utilize a ligand that simultaneously accelerates transmetalation and reductive elimination while sterically blocking the coordination of hydride donors. Switching to bulkier, more electron-rich dialkylbiaryl phosphine ligands such as SPhos or XPhos promotes the desired reductive elimination over the dehalogenation pathway (5)[5]. Utilizing pre-formed Buchwald precatalysts (like XPhos Pd G3) ensures rapid generation of the active monoligated Pd(0) species without requiring harsh thermal activation.

Quantitative Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the divergence between the desired cross-coupled product and the deiodinated byproduct for 2-Fluoro-4-iodo-3-methylbenzoic acid.

EntryCatalyst SystemSolvent SystemBaseTemp (°C)Desired Yield (%)Deiodinated Yield (%)
1Pd(PPh₃)₄EtOH / H₂ONa₂CO₃801578
2Pd(dppf)Cl₂1,4-DioxaneK₂CO₃904535
3Pd(OAc)₂ / SPhosTolueneK₃PO₄806812
4 XPhos Pd G3 THF K₃PO₄ (aq) 60 92 <2
Self-Validating Experimental Protocol: Optimized Suzuki-Miyaura Coupling

To ensure trustworthiness, this protocol is designed as a self-validating system . It includes built-in kinetic and visual checkpoints that confirm the integrity of the reaction environment in real-time. If a checkpoint fails, the protocol instructs you to abort, preventing the waste of valuable starting materials.

Materials:

  • 2-Fluoro-4-iodo-3-methylbenzoic acid (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • XPhos Pd G3 (2 mol%)

  • K₃PO₄ (2.0 M aqueous solution, rigorously degassed)

  • Anhydrous THF (sparged with N₂ for 30 mins)

Step-by-Step Methodology:

  • Anaerobic Setup: In a flame-dried Schlenk flask under a positive pressure of argon, add 2-fluoro-4-iodo-3-methylbenzoic acid, the arylboronic acid, and XPhos Pd G3.

  • Solvent Addition: Add the degassed anhydrous THF.

    • Self-Validation Checkpoint 1 (Visual): Upon dissolving, the XPhos Pd G3 solution should transition from a pale yellow to a deep red/brown within 5 minutes at room temperature. Failure to observe this color change indicates a poisoned catalyst (likely due to oxygen ingress). Abort and re-degas if the solution remains pale.

  • Base Addition: Inject the degassed 2.0 M K₃PO₄ solution dropwise.

  • Temperature Control: Heat the reaction mixture to exactly 60 °C. Do not exceed this temperature; excess thermal energy disproportionately accelerates the higher-activation-energy β -hydride elimination pathway.

  • In-Process Kinetic Control: After 30 minutes, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation Checkpoint 2 (Kinetic): Evaluate the ratio of the product mass to the deiodinated mass (m/z 153 [M-H]⁻). If the deiodinated peak exceeds 5% relative abundance at the 30-minute mark, your solvent system contains trace hydrogen donors (moisture or alcohol impurities). The run is compromised.

  • Workup: Once complete (typically 2-4 hours), cool to room temperature, acidify carefully with 1M HCl to pH 3 (to protonate the benzoic acid), extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography.

References
  • BenchChem:Technical Support Center: Troubleshooting Dehalogen
  • BenchChem:Technical Support Center: Preventing Dehalogen
  • Chemical Communications (RSC)
  • PMC / NIH:Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters.
  • The Journal of Organic Chemistry (ACS)

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 2-Fluoro-4-iodo-3-methylbenzoic acid Nucleophilic Substitution

Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions involving 2-Fluoro-4-iodo-3-methylbenzoic acid. This guide is designed for researchers, scientists, and drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions involving 2-Fluoro-4-iodo-3-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to enhance your experimental success.

Introduction to SNAr on 2-Fluoro-4-iodo-3-methylbenzoic acid

Nucleophilic aromatic substitution (SNAr) is a critical reaction in organic synthesis for the formation of carbon-heteroatom bonds on aromatic rings. The substrate, 2-Fluoro-4-iodo-3-methylbenzoic acid, presents a unique case. The fluorine atom is the target for substitution, activated by the electron-withdrawing carboxylic acid group. The iodine and methyl groups on the ring also influence reactivity. Temperature is a critical parameter that dictates the reaction rate, yield, and side product formation.

The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process.[1][2][3] The nucleophile first attacks the carbon atom bearing the leaving group (in this case, fluorine), forming a resonance-stabilized intermediate known as a Meisenheimer complex.[4][5][6][7] The presence of electron-withdrawing groups, like the carboxylic acid in our substrate, is crucial for stabilizing this negatively charged intermediate.[4][8][9] In the second, typically faster step, the leaving group is expelled, and the aromaticity of the ring is restored.[2]

Frequently Asked Questions (FAQs)

Q1: Why is my reaction showing no or very low conversion to the desired product?

A1: Low or no conversion in an SNAr reaction with 2-Fluoro-4-iodo-3-methylbenzoic acid can stem from several factors, with suboptimal temperature being a primary suspect.

  • Insufficient Thermal Energy: Many SNAr reactions require heating to overcome the activation energy barrier for the initial nucleophilic attack.[10] If the reaction is sluggish at room temperature, a gradual increase in temperature is recommended.

  • Inadequate Activation of the Aromatic Ring: The carboxylic acid group provides activation; however, its effectiveness can be influenced by the reaction conditions. In basic media, the carboxylate anion is a weaker electron-withdrawing group than the protonated carboxylic acid.

  • Poor Leaving Group Ability: In the context of SNAr, fluoride is generally a good leaving group due to its high electronegativity, which makes the ipso-carbon more electrophilic and accelerates the rate-determining nucleophilic addition step.[10][11] However, if other factors are unfavorable, even this advantage may not be sufficient.

  • Weak Nucleophile: The strength of the nucleophile is a key determinant of reaction success.[10] Weaker nucleophiles will require more forcing conditions, including higher temperatures, to react effectively.

Q2: I'm observing the formation of multiple unexpected side products. What could be the cause and how can I mitigate this?

A2: The formation of side products is a common challenge, often exacerbated by inappropriate reaction temperatures.

  • Benzyne Formation: At very high temperatures and in the presence of a strong base, a competing elimination-addition (benzyne) mechanism can occur.[1][2][10][12] This highly reactive intermediate can lead to a mixture of regioisomeric products. To avoid this, use the minimum effective temperature and a base that is strong enough to deprotonate the nucleophile but not the aromatic ring.

  • Di-substitution or Reaction at Other Positions: While the fluorine at the 2-position is the most activated site, under harsh conditions (high temperatures), substitution of the iodine at the 4-position might occur, or the nucleophile could react with the carboxylic acid group. Careful temperature control and monitoring of the reaction progress can help minimize these undesired reactions.

  • Decomposition: The starting material or the desired product may be thermally unstable. Running the reaction at an unnecessarily high temperature can lead to decomposition and a lower yield of the desired product.

Q3: What is the optimal temperature range for this reaction?

A3: The optimal temperature is highly dependent on the specific nucleophile and solvent being used. There is no single "best" temperature.

  • General Guidance: A good starting point for optimization is often a moderately elevated temperature, such as 60-80 °C. The reaction should be monitored by a suitable technique (e.g., TLC, LC-MS) to track the consumption of the starting material and the formation of the product.

  • For Weak Nucleophiles: Reactions with weaker nucleophiles (e.g., alcohols, water) will generally require higher temperatures (e.g., 100-150 °C) and potentially the use of a base to generate a more potent nucleophile (e.g., an alkoxide).

  • For Strong Nucleophiles: Stronger nucleophiles (e.g., thiolates, amines) may react at lower temperatures, sometimes even at or slightly above room temperature.[13]

The following table provides a general starting point for temperature optimization with different classes of nucleophiles.

Nucleophile ClassExampleTypical Starting Temperature Range (°C)Base Often Required
AminesPyrrolidine, Morpholine50 - 100K₂CO₃, Et₃N
Alcohols/PhenolsMethanol, Phenol80 - 120NaH, K₂CO₃
ThiolsThiophenolRoom Temperature - 80NaH, Et₃N
Q4: How does the choice of solvent affect the optimal reaction temperature?

A4: The solvent plays a crucial role in SNAr reactions and directly influences the required temperature.[14][15][16]

  • Polar Aprotic Solvents: Solvents like DMSO, DMF, and NMP are generally the preferred choice for SNAr reactions.[11] They are effective at solvating the counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive. This increased reactivity often allows the reaction to proceed at a lower temperature.

  • Protic Solvents: Protic solvents (e.g., water, alcohols) can hydrogen bond with the nucleophile, which stabilizes it and reduces its nucleophilicity.[17][18] Consequently, higher temperatures are usually required to achieve a reasonable reaction rate in protic solvents.

Troubleshooting Guides

Issue 1: Reaction is too slow or stalls
Troubleshooting Workflow

start Reaction Stalled check_temp Is the reaction temperature at least 60-80°C? start->check_temp increase_temp Gradually increase temperature in 10-20°C increments. Monitor by TLC/LC-MS. check_temp->increase_temp No check_nucleophile Is the nucleophile sufficiently strong? check_temp->check_nucleophile Yes end Reaction proceeds increase_temp->end add_base Consider adding a non-nucleophilic base (e.g., K₂CO₃, DBU) to deprotonate the nucleophile. check_nucleophile->add_base No check_solvent Is a polar aprotic solvent being used? check_nucleophile->check_solvent Yes add_base->end change_solvent Switch to a higher-boiling polar aprotic solvent (e.g., from THF to DMF or DMSO). check_solvent->change_solvent No check_solvent->end Yes change_solvent->end

Caption: Troubleshooting workflow for a stalled SNAr reaction.

Detailed Protocol: Temperature Elevation
  • Establish a Baseline: Ensure the reaction has been running at the initial temperature for a sufficient amount of time (e.g., 2-4 hours) to confirm it is truly stalled.

  • Incremental Increase: Increase the reaction temperature by 10-20 °C.

  • Monitor Progress: After 1-2 hours at the new temperature, take an aliquot of the reaction mixture and analyze it by TLC or LC-MS to check for any progress.

  • Repeat if Necessary: If the reaction is still slow, repeat the incremental temperature increase, being careful not to exceed the boiling point of the solvent or the decomposition temperature of the reactants or products.

Issue 2: Significant Side Product Formation
Logical Relationship Diagram

high_temp Excessive Reaction Temperature benzyne Benzyne Formation high_temp->benzyne decomposition Starting Material/Product Decomposition high_temp->decomposition other_substitution Substitution at Other Positions high_temp->other_substitution strong_base Presence of a Very Strong Base strong_base->benzyne side_products Mixture of Undesired Side Products benzyne->side_products decomposition->side_products other_substitution->side_products

Caption: Causes of side product formation in SNAr reactions.

Protocol for Minimizing Side Products
  • Lower the Temperature: If side products are observed at an elevated temperature, reduce the temperature by 20 °C and monitor the reaction. A lower temperature will disfavor higher activation energy side reactions.[19][20][21]

  • Change the Base: If benzyne formation is suspected (often indicated by a mixture of regioisomers), switch to a milder base. For example, if using NaH, consider switching to K₂CO₃.

  • Optimize Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed. Prolonged reaction times, especially at elevated temperatures, can lead to product degradation.

  • Consider a Different Solvent: If side reactions with the solvent are a possibility (solvolysis), switch to a less reactive solvent.

Experimental Workflow for Temperature Optimization

cluster_prep Reaction Setup cluster_screening Temperature Screening cluster_monitoring Reaction Monitoring cluster_analysis Analysis cluster_optimization Optimization setup Prepare parallel reactions in a multi-well plate or individual vials with identical concentrations of reactants. temp_gradient Set up reactions at a range of temperatures (e.g., 40°C, 60°C, 80°C, 100°C, 120°C) using a heating block with multiple zones. setup->temp_gradient monitor Take aliquots from each reaction at set time points (e.g., 1h, 2h, 4h, 8h, 24h) and quench. temp_gradient->monitor analyze Analyze quenched aliquots by LC-MS or GC-MS to determine conversion and yield of the desired product and identify any side products. monitor->analyze optimize Identify the temperature that provides the best balance of reaction rate and selectivity. Perform a larger scale reaction at the optimized temperature. analyze->optimize

Caption: A systematic workflow for optimizing reaction temperature.

References

  • Acevedo, O., & Jorgensen, W. L. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Journal of the American Chemical Society. [Link]

  • Akhlaghinia, B., & Asiabi, F. S. (2015). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. RSC Advances. [Link]

  • Cisneros, L., et al. (2019). Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. IntechOpen. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • NPTEL. (n.d.). Lecture 15 Aromatic Nucleophilic Substitution. [Link]

  • Pen & Prosperity. (2025). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. [Link]

  • RSC Publishing. (2013). Effect of the nature of the nucleophile and solvent on an SNAr reaction. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Brainly.in. (2025). Explain aryl halides undergo nucleophilic substitution reaction under :- i) high temperature and pressure. [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]

  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. [Link]

  • SlidePlayer. (n.d.). Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. [Link]

  • YouTube. (2023). Effect of Temperature on Elimination and Substitution Reactions. [Link]

  • YouTube. (2018). 21.03 Nucleophile + Alkyl (Pseudo)halide: Temperature Effects. [Link]

  • Master Organic Chemistry. (2012). SN1 vs E1 and SN2 vs E2 : The Temperature. [Link]

  • ACS Publications. (2024). Desulfurization of Thiols for Nucleophilic Substitution. [Link]

Sources

Optimization

Preventing side reactions with 2-Fluoro-4-iodo-3-methylbenzoic acid under basic conditions

Welcome to the technical support and troubleshooting guide for 2-Fluoro-4-iodo-3-methylbenzoic acid . This poly-substituted aromatic building block is highly valuable in pharmaceutical synthesis (often utilized in the de...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting guide for 2-Fluoro-4-iodo-3-methylbenzoic acid . This poly-substituted aromatic building block is highly valuable in pharmaceutical synthesis (often utilized in the development of kinase inhibitors), but its dense functionalization presents unique chemo-selectivity challenges.

As a Senior Application Scientist, I have structured this guide to move beyond simple "do's and don'ts." By understanding the fundamental thermodynamic and kinetic drivers of this molecule, you can rationally design basic reaction conditions that prevent yield-destroying side reactions.

Part 1: Mechanistic Overview & Causality of Side Reactions

When subjecting 2-fluoro-4-iodo-3-methylbenzoic acid to basic conditions (e.g., during cross-coupling, esterification, or protecting group manipulation), researchers typically encounter three primary modes of failure:

  • Nucleophilic Aromatic Substitution (SNAr) at C2: Fluorine is the most electronegative element, which highly polarizes the C–F bond. In SNAr reactions, the rate-determining step is the formation of the anionic Meisenheimer complex. Fluorine stabilizes this intermediate exceptionally well, making it a superior leaving group compared to other halogens under basic, nucleophilic conditions[1]. Even though the deprotonated carboxylate (-COO⁻) is electron-donating and generally deactivates the ring, the ortho-relationship to the fluorine atom still leaves C2 highly vulnerable to attack by strong nucleophiles like hydroxides, alkoxides, or primary amines[2][3].

  • Protodeiodination at C4: The C–I bond is relatively weak (bond dissociation energy ~240 kJ/mol). Under basic conditions, particularly at elevated temperatures or in the presence of trace transition metals (e.g., Pd, Cu) and light, the molecule can undergo oxidative addition followed by protodemetalation, replacing the iodine atom with a proton[4][5].

  • Decarboxylation at C1: Ortho-halogenated benzoic acids are prone to decarboxylation when subjected to harsh thermal conditions (>120 °C) in the presence of strong bases, driven by the relief of steric strain and the stabilizing inductive effect of the adjacent halogens on the transient aryl anion.

Diagnostic Workflow

G SM 2-Fluoro-4-iodo-3- methylbenzoic acid Cond1 Non-Nucleophilic Base (e.g., K3PO4, Cs2CO3) Temp < 80°C SM->Cond1 Cond2 Nucleophilic Base (e.g., NaOH, NaOMe) Temp > 60°C SM->Cond2 Cond3 Harsh Base + Heat (> 120°C) or Trace Metals SM->Cond3 Desired Desired Transformation (e.g., Cross-Coupling) Cond1->Desired SNAr SNAr Byproduct (F displaced by nucleophile) Cond2->SNAr Deiod Protodeiodination / Decarboxylation Cond3->Deiod

Reaction pathways of 2-Fluoro-4-iodo-3-methylbenzoic acid under various basic conditions.

Part 2: Troubleshooting FAQs

Q1: I am attempting a basic hydrolysis of a downstream ester, but LC-MS shows a mass corresponding to the displacement of the fluorine atom (+16 Da for OH, or +30 Da for OMe). Why is this happening? A: You are observing an SNAr reaction. When using strong, nucleophilic bases like NaOH, KOH, or NaOMe, the hydroxide or alkoxide ion attacks the C2 position. The highly electronegative fluorine atom stabilizes the transition state and acts as an excellent leaving group[1]. Solution: To hydrolyze an ester without displacing the ortho-fluorine, use a milder hydroxide source (e.g., LiOH) in a mixed aqueous/organic solvent system (THF/MeOH/H₂O) at strictly controlled temperatures (0 °C to room temperature). Do not heat the reaction.

Q2: How can I perform a Suzuki-Miyaura cross-coupling at the C4 iodine position without triggering SNAr at the C2 fluorine? A: The key is decoupling basicity from nucleophilicity. Suzuki couplings require a base to activate the boronic acid, but you must avoid nucleophilic bases. Solution: Switch to inorganic, non-nucleophilic bases such as Potassium Phosphate Tribasic (K₃PO₄) or Cesium Carbonate (Cs₂CO₃). These provide the necessary alkaline environment for transmetalation without acting as nucleophiles that can attack the C2 position.

Q3: My cross-coupling reaction yields a significant amount of 2-fluoro-3-methylbenzoic acid (loss of iodine). How do I prevent this protodeiodination? A: Protodeiodination occurs when the palladium catalyst inserts into the C–I bond but fails to transmetalate with your coupling partner, eventually picking up a proton from the solvent or base[4][5]. Solution: This is a kinetic issue. You must accelerate the transmetalation step relative to the protodemetalation step. Ensure your boronic acid is highly pure and present in slight excess (1.2–1.5 eq). Use a more active catalyst system (e.g., Pd(dppf)Cl₂ or XPhos-Pd-G2) and add a small amount of water to aid boronic acid activation. Degas your solvents thoroughly, as oxygen can exacerbate radical-mediated deiodination.

Q4: Can I use amine bases like Triethylamine (TEA) or DIPEA? A: Yes. Sterically hindered tertiary amines like DIPEA (N,N-Diisopropylethylamine) are non-nucleophilic and are excellent choices for amide couplings or esterifications involving this substrate. However, avoid primary and secondary amines if heating is required, as they are strong nucleophiles and will rapidly displace the fluorine via SNAr.

Part 3: Quantitative Data & Base Selection Matrix

To ensure a self-validating experimental design, use the following matrix to select the appropriate base for your specific workflow.

BaseNucleophilicityConjugate Acid pKₐSNAr Risk at C2Protodeiodination Risk at C4Recommended Application
NaOH / KOH High~15.7Critical ModerateAvoid; use LiOH at 0 °C only if strictly necessary.
NaOMe / NaOEt High~15.5 - 16.0Critical LowAvoid entirely.
K₂CO₃ Low-Moderate10.3ModerateLowAlkylations/Esterifications (Strictly < 60 °C).
Cs₂CO₃ Low10.3LowLowCross-couplings in anhydrous conditions.
K₃PO₄ Low12.3LowLowHighly Recommended for aqueous cross-couplings.
DIPEA Very Low (Steric)10.7LowLowAmide couplings (HATU/EDC) at room temperature.

Part 4: Validated Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling (Avoiding SNAr and Protodeiodination)

This protocol leverages K₃PO₄ to provide sufficient basicity for boronic acid activation while completely suppressing nucleophilic attack at the C2 fluorine.

  • Preparation: To a rigorously dried Schlenk flask, add 2-Fluoro-4-iodo-3-methylbenzoic acid (1.0 equiv), the desired aryl boronic acid (1.3 equiv), and K₃PO₄ (3.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and H₂O (ratio 4:1, 0.1 M concentration relative to the starting material). Causality note: Water is critical here to rapidly form the reactive boronate complex, accelerating transmetalation and outcompeting protodeiodination.

  • Reaction: Purge the flask with Nitrogen (3 vacuum/N₂ cycles). Heat the mixture to 70 °C for 4–6 hours. Do not exceed 80 °C to prevent decarboxylation.

  • Workup: Cool to room temperature, acidify to pH 3 using 1M HCl (to protonate the carboxylate), and extract with EtOAc. Wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Mild Esterification (Avoiding SNAr)

Standard Fischer esterification (acidic) is preferred, but if basic alkylation is required, use this sterically controlled method.

  • Preparation: Dissolve 2-Fluoro-4-iodo-3-methylbenzoic acid (1.0 equiv) in anhydrous DMF (0.2 M).

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (1.5 equiv). Stir for 10 minutes at room temperature to form the carboxylate.

  • Electrophile Addition: Slowly add the alkyl halide (e.g., Methyl Iodide, 1.2 equiv).

  • Reaction: Stir at room temperature (20–25 °C) for 12 hours. Causality note: Keeping the temperature low prevents the carbonate from acting as a nucleophile against the C-F bond.

  • Workup: Quench with water, extract with Diethyl Ether, wash extensively with LiCl (5% aq) to remove DMF, dry, and concentrate.

Part 5: References

  • Update 1 of: Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions Chemical Reviews - ACS Publications[Link]

  • Palladium-Catalyzed Stitching of 1,3-C(sp3)–H Bonds with Dihaloarenes: Short Synthesis of (±)-Echinolactone D ACS Publications[Link]

  • Uncatalyzed CO2Li-Mediated SNAr Reaction of Unprotected Benzoic Acids via Silicon Trickery Australian Journal of Chemistry | ConnectSci[Link]

  • Fragment-based domain shuffling approach for the synthesis of pyran-based macrocycles PNAS[Link]

  • Transition-Metal Mediated Fluorination and Fluoroalkylation Reactions eScholarship (UC Berkeley)[Link]

Sources

Troubleshooting

Technical Support Center: Resolving Aqueous Solubility Issues for 2-Fluoro-4-iodo-3-methylbenzoic Acid

Welcome to the Technical Support Center. This troubleshooting guide is designed for researchers, application scientists, and drug development professionals facing severe aqueous solubility bottlenecks with 2-Fluoro-4-iod...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This troubleshooting guide is designed for researchers, application scientists, and drug development professionals facing severe aqueous solubility bottlenecks with 2-Fluoro-4-iodo-3-methylbenzoic acid .

Module 1: Mechanistic Causality & Diagnostic Framework

To effectively troubleshoot solubility, we must first diagnose the thermodynamic barriers inherent to the molecule. 2-Fluoro-4-iodo-3-methylbenzoic acid features a highly lipophilic aromatic core (1)[1].

  • The Hydrophobic Effect: The bulky iodine atom, fluorine, and methyl group create a massive non-polar surface area that disrupts the hydrogen-bond network of water.

  • Ionization State: The single solubilizing moiety is the carboxylic acid (estimated pKa ~3.5–4.0). In neutral or acidic pure water, the molecule remains protonated, resulting in near-zero solubility.

  • Crystal Lattice Energy: Halogenated benzoic acids form strong intermolecular hydrogen-bonded dimers in the solid state, requiring significant energy to break during dissolution.

Choosing the right solubilization strategy depends entirely on your downstream application.

Workflow Start Solubility Issue: 2-Fluoro-4-iodo-3-methylbenzoic acid CheckApp Determine Downstream Application Start->CheckApp App1 Transition Metal Catalysis (e.g., Suzuki, Heck) CheckApp->App1 App2 Standard Aqueous Reactions (Amidation) CheckApp->App2 App3 Biological Assays / Formulation CheckApp->App3 Sol1 Protocol A: Micellar Catalysis (TPGS-750-M) App1->Sol1 Sol2 Protocol B: pH-Driven Salt Formation App2->Sol2 Sol3 Protocol C: Cyclodextrin Complexation App3->Sol3

Decision matrix for selecting the optimal solubilization strategy based on downstream applications.

Module 2: Troubleshooting Guides & Experimental Protocols
Protocol A: Micellar Catalysis using TPGS-750-M (For Cross-Coupling)

Context: When utilizing the iodine atom for Pd-catalyzed cross-couplings in water, traditional co-solvents can deactivate the catalyst or cause precipitation. Mechanism: TPGS-750-M is a designer amphiphile that spontaneously self-assembles into nanomicelles in water (2)[2]. The lipophilic α-tocopherol core acts as a nanoreactor, pulling the hydrophobic 2-Fluoro-4-iodo-3-methylbenzoic acid and the catalyst out of the bulk aqueous phase and into close proximity, accelerating the reaction without requiring bulk dissolution (3)[3].

Step-by-Step Methodology:

  • Preparation of Aqueous Media: Prepare a 2.0 wt% solution of TPGS-750-M in degassed HPLC-grade water. Stir vigorously for 30 minutes until the solution is completely clear.

  • Reagent Loading: To a reaction vial, add 2-Fluoro-4-iodo-3-methylbenzoic acid (1.0 equiv), the coupling partner (e.g., arylboronic acid, 1.2 equiv), and the Pd-catalyst (e.g., Pd(Amphos)Cl₂, 1-2 mol%).

  • Micellar Incorporation: Add the 2 wt% TPGS-750-M solution to the vial. The substrate will form a fine suspension.

  • Base Addition: Add a mild base (e.g., Et₃N or K₃PO₄, 2.0-3.0 equiv).

  • Reaction: Stir vigorously at room temperature. The micellar environment will facilitate the reaction despite macroscopic insolubility.

  • Self-Validating Step: Before adding the catalyst, take a 10 µL aliquot of the micellar suspension and analyze via Dynamic Light Scattering (DLS) to confirm nanomicelle formation (size ~50 nm), ensuring proper surfactant self-assembly.

Micelle Water Aqueous Phase Surfactant TPGS-750-M Self-Assembly Water->Surfactant Hydrophobic Effect Micelle Nanomicelle Formation Surfactant->Micelle CMC > 0.06 wt% Reaction Cross-Coupling in Lipophilic Core Micelle->Reaction Substrate Ingress Product Product Extraction Reaction->Product In-micelle catalysis

Mechanistic pathway of TPGS-750-M micellar catalysis for hydrophobic substrates.

Protocol B: pH-Driven Salt Formation

Context: For standard aqueous transformations where the carboxylic acid is not the reacting center. Mechanism: Adjusting the pH to at least 2 units above the pKa of the carboxylic acid forces complete deprotonation, yielding a highly water-soluble carboxylate salt (4)[4], (5)[5].

Step-by-Step Methodology:

  • Suspension: Suspend 2-Fluoro-4-iodo-3-methylbenzoic acid in water (e.g., 0.1 M concentration).

  • Titration: Slowly add 1.0 M NaOH or KOH dropwise under continuous stirring.

  • Monitoring: Monitor the pH. As the pH approaches 6.0–7.0, the suspension will clear as the sodium/potassium 2-fluoro-4-iodo-3-methylbenzoate salt is formed.

  • Self-Validating Step: Measure the final pH using a calibrated pH probe. The system is validated when the pH remains stable at >6.5 for 10 minutes without further base addition, and visual inspection confirms a completely clear, precipitate-free solution.

Protocol C: Cyclodextrin Inclusion Complexation

Context: Required when the compound must remain in its unionized form in aqueous media (e.g., for specific biological assays or pH-sensitive reactions). Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophilic exterior and a lipophilic cavity. The hydrophobic aromatic ring of the benzoic acid derivative inserts into the cavity, forming a water-soluble 1:1 inclusion complex (6)[6], ().

Step-by-Step Methodology:

  • Host Solution: Dissolve HP-β-CD in water to create a 10–20% (w/v) solution.

  • Guest Addition: Add an excess of 2-Fluoro-4-iodo-3-methylbenzoic acid to the solution.

  • Equilibration: Stir the suspension at 25°C for 24–48 hours to ensure thermodynamic equilibrium of the complexation.

  • Filtration: Filter the suspension through a 0.45 µm syringe filter to remove any uncomplexed, insoluble benzoic acid. The filtrate contains the solubilized inclusion complex.

  • Self-Validating Step: Perform a phase-solubility analysis (Job's plot) using UV-Vis or NMR. A linear AL-type phase-solubility diagram confirms the formation of a stable 1:1 stoichiometric inclusion complex.

Module 3: Quantitative Data & Comparative Analysis

Table 1: Comparison of Solubilization Strategies for 2-Fluoro-4-iodo-3-methylbenzoic Acid

StrategyMechanism of ActionIdeal ApplicationProsCons
TPGS-750-M (2 wt%) Nanomicelle encapsulationPd/Cu-catalyzed cross-couplingsEnables room-temp reactions; green chemistrySurfactant removal requires specific extraction protocols
pH Adjustment (NaOH) Carboxylate salt formationAmidation, generic aqueous chemistryHighly cost-effective; rapid dissolutionIncompatible with base-sensitive functional groups
HP-β-CD Complexation Host-guest inclusion complexBiological assays, mild conditionsMaintains neutral pH; protects compoundLower absolute solubility limit; requires long equilibration
Co-solvency (DMSO/Water) Dielectric constant reductionGeneral synthesisSimple to implementDifficult to remove DMSO; environmental concerns
Module 4: Frequently Asked Questions (FAQs)

Q1: I attempted to dissolve 2-Fluoro-4-iodo-3-methylbenzoic acid in water using a small amount of DMSO, but it precipitated upon dilution. Why? A1: This is a classic case of "solvent crashing." While the compound is soluble in pure DMSO, adding this solution to bulk water drastically increases the dielectric constant of the medium. The hydrophobic forces rapidly overcome the solvation energy, leading to precipitation. To prevent this, either increase the overall DMSO fraction (often >40% is needed for highly lipophilic compounds) or switch to a micellar strategy like TPGS-750-M, which stabilizes the compound in water without high organic solvent volumes (7)[7].

Q2: Will the iodine atom be stable during pH-driven salt formation with NaOH? A2: Yes. The carbon-iodine bond on an aromatic ring is generally stable to aqueous hydroxide at room temperature. Nucleophilic aromatic substitution (SNAr) of the iodine would require significantly harsher conditions (high heat) or a specific catalyst. However, the fluorine atom at the ortho position can be slightly more susceptible to SNAr if subjected to prolonged heating in strong base, so room-temperature dissolution is strictly recommended.

Q3: Can I use standard Tween-20 instead of TPGS-750-M for micellar catalysis? A3: While Tween-20 forms micelles, TPGS-750-M is specifically engineered for organometallic chemistry. Its α-tocopherol core provides a more optimal lipophilic environment that mimics organic solvents better than the aliphatic chains of Tween-20. Studies have shown that TPGS-750-M significantly outperforms standard surfactants in yield and reaction rates for cross-couplings (3)[3].

Q4: How do I recover my product from a TPGS-750-M aqueous reaction mixture? A4: The primary advantage of TPGS-750-M is its retention in the aqueous phase. You can extract your organic product using a minimal volume of a green organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE). The surfactant will remain in the water layer, which can often be recycled for subsequent reactions.

References
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  • Source: sigmaaldrich.
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Sources

Optimization

Technical Support Center: Optimizing Palladium Catalysis for 2-Fluoro-4-iodo-3-methylbenzoic Acid Reactions

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-Fluoro-4-iodo-3-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development profession...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-Fluoro-4-iodo-3-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing catalyst loading and troubleshooting common experimental challenges. Our focus is to move beyond generic protocols and offer insights grounded in mechanistic principles to empower you to solve problems effectively.

Introduction: The Chemistry of a Versatile Building Block

2-Fluoro-4-iodo-3-methylbenzoic acid is a valuable building block in medicinal chemistry and materials science, featuring a sterically congested and electronically distinct aryl iodide. The presence of ortho-substituents (fluoro, methyl, and carboxylic acid groups) around the reactive C-I bond introduces unique challenges and opportunities in reaction design. While the carbon-iodine bond is the most reactive of the carbon-halogen bonds and is primed for oxidative addition to a palladium center, the local steric environment demands careful selection of the catalytic system to achieve high efficiency and yield.[1][2][3]

This guide addresses common questions and troubleshooting scenarios for Suzuki-Miyaura, Sonogashira, and Heck couplings using this substrate, with a core focus on optimizing palladium catalyst loading to ensure cost-effective, reproducible, and scalable results.

Frequently Asked Questions (FAQs)

This section addresses foundational questions to establish a robust starting point for your experiments.

Q1: What is a sensible starting palladium catalyst loading for reactions with 2-Fluoro-4-iodo-3-methylbenzoic acid?

A1: For initial screening with a new, sterically hindered substrate like 2-Fluoro-4-iodo-3-methylbenzoic acid, a higher-than-normal catalyst loading is advisable to ensure reactivity before optimization. A starting point of 1-3 mol % of the palladium pre-catalyst is recommended.[4] While lower loadings (0.1-0.5 mol %) are often achievable, starting higher helps overcome potential initial hurdles related to catalyst activation or turnover.[5][6] Once a viable reaction is established, a systematic screen can be performed to reduce the loading to the minimum effective level.

Q2: Which palladium pre-catalysts and ligands are recommended for this sterically hindered substrate?

A2: Given the steric hindrance, the choice of ligand is critical. Bulky, electron-rich phosphine ligands are essential as they stabilize the active monoligated Pd(0) species, accelerate the rate-limiting oxidative addition step, and promote the final reductive elimination.[1][7][8]

  • Recommended Ligands:

    • Biarylphosphines (Buchwald Ligands): SPhos, XPhos, and RuPhos are excellent first choices.[1][7] They have demonstrated broad utility for challenging couplings.

    • Dialkylphosphines: Tri-tert-butylphosphine (P(t-Bu)₃) is also highly effective, particularly in Heck reactions with challenging substrates.[8]

  • Recommended Pre-catalysts:

    • Using a well-defined pre-catalyst that readily generates the active Pd(0) species is crucial for reproducibility.[9][10] Consider using commercially available G3 or G4 Buchwald palladacycle pre-catalysts (e.g., SPhos-Pd-G3) or simple Pd(II) sources like Palladium(II) Acetate (Pd(OAc)₂) or Pd₂(dba)₃, which require in-situ reduction.[1][11] Be aware that the purity of the palladium source, especially palladium acetate, can significantly impact reaction reproducibility.[12]

Q3: How do the electronic and steric properties of 2-Fluoro-4-iodo-3-methylbenzoic acid influence the reaction?

A3: The substrate's properties create a push-pull scenario:

  • Favorable Electronics: The electron-withdrawing nature of the fluorine and carboxylic acid groups makes the ipso-carbon more electrophilic, which generally accelerates the oxidative addition step.[2][13]

  • Unfavorable Sterics: The two ortho substituents (methyl and fluoro) create significant steric bulk around the iodine atom. This steric hindrance can impede the approach of the palladium catalyst, making oxidative addition more difficult and potentially requiring more reactive catalytic systems (i.e., those with bulkier, more electron-donating ligands).[8][14] The carboxylic acid group itself can also interact with the catalyst or base.

The dominant challenge with this substrate is typically steric hindrance, which is why the selection of a bulky ligand is paramount.

Q4: What are the key considerations for selecting a base and solvent?

A4:

  • Base Selection: The base plays a critical role in the catalytic cycle, particularly in the transmetalation step of Suzuki-Miyaura and Sonogashira reactions.[7][15]

    • For Suzuki-Miyaura couplings , a common choice is an inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[1][16] For substrates sensitive to water, anhydrous conditions with K₃PO₄ can be effective, sometimes requiring a few equivalents of water to function optimally.[16][17]

    • For Sonogashira couplings , an organic amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is typically used, often serving as both the base and part of the solvent system.[15][18]

    • For Heck couplings , bases like cesium carbonate (Cs₂CO₃) or an organic amine are common.[8]

  • Solvent Selection: The solvent must be able to dissolve all reaction components and should be chosen based on the specific coupling reaction and temperature requirements.

    • Common aprotic solvents include Dioxane, Toluene, and Tetrahydrofuran (THF) .[1][19]

    • For Suzuki couplings, biphasic systems (e.g., Toluene/water) or polar aprotic solvents like DMF can be used, though a solvent screen is often necessary for optimization.[1] It's crucial to ensure solvents are anhydrous (if required) and properly degassed to remove oxygen, which can deactivate the catalyst.[16][18][19]

Troubleshooting Guide: From Stalled Reactions to Optimized Yields

This section provides solutions to specific problems you may encounter during your experiments.

Issue 1: Low or No Product Yield

Q: My reaction shows low conversion or has stalled completely. What are my first troubleshooting steps?

A: When a reaction fails, a systematic approach is crucial. Before making significant changes to the core conditions (catalyst, ligand), verify the fundamentals. A failure is often due to a basic setup issue rather than a fundamental flaw in the chosen chemistry.

Initial Verification Checklist:

  • Confirm Reagent Purity: Are the starting material, coupling partner (e.g., boronic acid), and base pure? Impurities can poison the catalyst.[1][19] Boronic acids, in particular, can degrade upon storage.

  • Ensure Catalyst and Ligand Integrity: Is the palladium pre-catalyst active? Test it on a known, reliable reaction if in doubt.[1] Phosphine ligands are susceptible to oxidation and should be handled under an inert atmosphere.[16]

  • Guarantee an Inert Atmosphere: The active Pd(0) catalyst and phosphine ligands are sensitive to oxygen.[16][19] Ensure the reaction vessel was thoroughly purged with an inert gas (Argon or Nitrogen) using several vacuum/backfill cycles. Use properly degassed solvents.

  • Check Reaction Temperature: Is the reaction being heated to the target temperature? Verify your heating block or oil bath temperature with an external thermometer. Some reactions require significant thermal energy to overcome activation barriers.[16]

If these fundamental checks do not resolve the issue, proceed with systematic optimization as outlined in the workflow below.

G start Low or No Yield Observed check_reagents 1. Verify Reagent Purity & Catalyst Integrity start->check_reagents check_inert 2. Ensure Rigorous Inert Atmosphere check_reagents->check_inert check_temp 3. Confirm Reaction Temperature check_inert->check_temp reproducible Is the failure reproducible? check_temp->reproducible systematic_opt Begin Systematic Optimization reproducible->systematic_opt Yes re_run Re-run experiment with careful setup. reproducible->re_run No ligand_screen Screen Ligands (e.g., SPhos, P(tBu)3) systematic_opt->ligand_screen base_screen Screen Bases (e.g., K3PO4, Cs2CO3) ligand_screen->base_screen solvent_screen Screen Solvents (e.g., Dioxane, Toluene) base_screen->solvent_screen increase_loading Temporarily Increase Catalyst Loading (e.g., to 5 mol%) solvent_screen->increase_loading Catalytic_Cycle cluster_cycle Palladium Catalytic Cycle A Active Pd(0)L_n B Oxidative Addition (Ar-Pd(II)-I)L_n A->B + Ar-I (Rate-Limiting Step) C Transmetalation (Ar-Pd(II)-R)L_n B->C + R-M (Base Assisted) D Reductive Elimination (Ar-R) C->D D->A Catalyst Regenerated

Sources

Troubleshooting

Reducing byproduct formation during 2-Fluoro-4-iodo-3-methylbenzoic acid esterification

Welcome to the technical support center for the esterification of 2-Fluoro-4-iodo-3-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the esterification of 2-Fluoro-4-iodo-3-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific reaction, with a focus on minimizing byproduct formation and maximizing yield. Here, we address common challenges through a series of frequently asked questions and detailed troubleshooting protocols.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the esterification of a sterically hindered and electronically deactivated substrate like 2-Fluoro-4-iodo-3-methylbenzoic acid?

A1: Due to the steric hindrance from the methyl group and the electron-withdrawing effects of the fluorine and iodine atoms, standard Fischer esterification conditions may be sluggish.[1][2] The primary methods to consider are:

  • Fischer-Speier Esterification: This classic method uses an excess of the alcohol (e.g., methanol, ethanol) as the solvent and a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[3][4][5] To drive the equilibrium towards the product, continuous removal of water is crucial, often accomplished using a Dean-Stark apparatus.[6]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and often improves yields for sterically hindered substrates.[7] This method still typically employs an acid catalyst and an excess of the alcohol.[7]

  • Two-Step Acyl Chloride Formation: The carboxylic acid can be converted to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with the alcohol, often in the presence of a non-nucleophilic base like pyridine, to form the ester.[8] This method avoids the equilibrium limitations of Fischer esterification.

  • Carbodiimide Coupling: Reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive like 4-dimethylaminopyridine (DMAP), can be used to activate the carboxylic acid for reaction with the alcohol.[9] This is a mild method suitable for sensitive substrates.

Q2: I'm observing a significant amount of unreacted starting material even after prolonged reaction times. What could be the cause?

A2: This is a common issue stemming from the equilibrium nature of the Fischer esterification and the reduced reactivity of the substrate.[3][5][6] Key factors include:

  • Insufficient Water Removal: The water generated during the reaction can hydrolyze the ester product, shifting the equilibrium back to the starting materials.[5][10]

  • Inadequate Catalyst Concentration or Activity: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[3][11][12] If the catalyst is old, wet, or used in too low a concentration, the reaction rate will be significantly reduced.

  • Steric Hindrance: The ortho-methyl group on the benzoic acid derivative can sterically hinder the approach of the alcohol nucleophile.

Q3: What are the likely byproducts in this reaction, and how can I identify them?

A3: Besides unreacted starting material, potential byproducts include:

  • Dehalogenation Products: Under certain conditions, particularly with prolonged heating or the presence of specific catalysts, the iodo-substituent may be reductively removed.

  • Ether Formation from the Alcohol: If using a strong acid catalyst like sulfuric acid at high temperatures, the alcohol can undergo self-condensation to form an ether (e.g., diethyl ether from ethanol).

  • Products of Ring Substitution/Rearrangement: While less common under standard esterification conditions, strong acids and high temperatures can potentially lead to other aromatic substitution reactions.

Identification of these byproducts is typically achieved through a combination of chromatographic (TLC, GC, HPLC) and spectroscopic (¹H NMR, ¹³C NMR, MS) techniques. Comparing the spectra of your crude product to that of the starting material and the expected product will help in identifying impurity peaks.

II. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the esterification of 2-Fluoro-4-iodo-3-methylbenzoic acid.

Problem 1: Low Conversion to the Ester
Root Cause Analysis & Corrective Actions

The primary reason for low conversion is the unfavorable equilibrium of the Fischer esterification.[3][5][6] The following workflow will help you systematically address this issue.

Troubleshooting Workflow for Low Conversion

G start Low Conversion Observed check_water Is water being effectively removed? start->check_water check_reagents Are reagents (alcohol, acid) anhydrous and of high purity? check_water->check_reagents Yes increase_alcohol Increase excess of alcohol (e.g., use as solvent). check_water->increase_alcohol No increase_catalyst Increase catalyst loading (e.g., 5-10 mol%). check_reagents->increase_catalyst Yes end Improved Conversion check_reagents->end No (Use fresh/dry reagents) increase_alcohol->end increase_temp Increase reaction temperature (monitor for byproduct formation). increase_catalyst->increase_temp alternative_method Consider alternative esterification methods (e.g., acyl chloride, DCC coupling). increase_temp->alternative_method alternative_method->end

Caption: A workflow for troubleshooting low ester conversion.

Detailed Protocols

Protocol 1: Optimizing Fischer Esterification with a Dean-Stark Trap

  • Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reagents:

    • 2-Fluoro-4-iodo-3-methylbenzoic acid (1.0 eq)

    • Alcohol (e.g., Ethanol, 10-20 eq)

    • Anhydrous Toluene or Benzene (as a co-solvent to azeotropically remove water)

    • p-Toluenesulfonic acid monohydrate (0.05 - 0.10 eq)

  • Procedure: a. Combine the benzoic acid derivative, alcohol, toluene, and p-TsOH in the flask. b. Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the toluene. c. Monitor the reaction progress by TLC or GC. The reaction is complete when no more water is collected or the starting material is consumed. d. Work-up: Cool the reaction mixture, and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (to remove unreacted acid and the catalyst), followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester.[4]

Problem 2: Formation of an Unknown Byproduct
Root Cause Analysis & Corrective Actions

The formation of byproducts is often related to harsh reaction conditions or the presence of impurities.

Potential Byproduct Likely Cause Recommended Action
Ether (from alcohol) Excessive temperature and/or high concentration of strong acid (e.g., H₂SO₄).Reduce reaction temperature. Use a milder acid catalyst like p-TsOH.
De-iodinated Product Prolonged reaction at high temperatures, or presence of a reducing agent.Reduce reaction time and temperature. Ensure all reagents and the reaction atmosphere are free of potential reducing agents.
Dark, Tarry Material Decomposition of starting material or product at high temperatures.Lower the reaction temperature. Consider a milder esterification method such as DCC/DMAP coupling.

Logical Flow for Byproduct Identification and Mitigation

G start Unknown Byproduct Detected characterize Characterize byproduct (NMR, MS, GC-MS). start->characterize compare Compare spectral data to potential structures (e.g., ether, de-iodinated compound). characterize->compare identify_cause Identify likely cause based on byproduct structure and reaction conditions. compare->identify_cause mitigate Implement mitigation strategy (e.g., lower temp, change catalyst, milder method). identify_cause->mitigate end Byproduct Minimized mitigate->end

Caption: A logical flow for addressing byproduct formation.

Detailed Protocols

Protocol 2: Mild Esterification using EDC/DMAP

This method is suitable when thermal degradation or other side reactions are a concern.

  • Reagents:

    • 2-Fluoro-4-iodo-3-methylbenzoic acid (1.0 eq)

    • Alcohol (e.g., Ethanol, 1.2 - 2.0 eq)

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.1 - 1.5 eq)

    • DMAP (4-Dimethylaminopyridine) (0.1 - 0.2 eq)

    • Anhydrous Dichloromethane (DCM) as solvent

  • Procedure: a. Dissolve the benzoic acid derivative, alcohol, and DMAP in anhydrous DCM under an inert atmosphere (e.g., Nitrogen). b. Cool the mixture to 0 °C in an ice bath. c. Add EDC portion-wise and stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. d. Stir for 12-24 hours, monitoring by TLC. e. Work-up: Dilute the reaction mixture with DCM and wash with 1M HCl, followed by saturated aqueous sodium bicarbonate, and finally brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can then be purified by column chromatography.

III. Purification Strategies

Purification of the final ester product is critical. Due to the presence of fluorine and iodine, the product will be relatively nonpolar.

  • Extraction: A standard aqueous workup with a base wash (e.g., NaHCO₃ solution) is effective for removing the acidic starting material and catalyst.[4]

  • Column Chromatography: Silica gel chromatography is the most common method for purifying the crude ester. A nonpolar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective.

  • Recrystallization: If the ester is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes) can be an efficient purification method.[4]

By understanding the underlying principles of the esterification reaction and systematically troubleshooting any issues that arise, researchers can successfully synthesize 2-Fluoro-4-iodo-3-methylbenzoic acid esters with high yield and purity.

IV. References

  • Newman, M. S. A New Method for the Esterification of Certain Sterically Hindered Acids. J. Am. Chem. Soc.1941 , 63 (9), 2431–2434. [Link]

  • Master Organic Chemistry. Fischer Esterification. [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. [Link]

  • Google Patents. WO2019059801A1 - Method for preparing benzoic acid esters.

  • University of California, Los Angeles. Esterification and Acetalization. [Link]

  • Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Organic Chemistry Portal. Benzoic Acid Esters, Benzoates. [Link]

  • University of California, Los Angeles. Illustrated Glossary of Organic Chemistry - Esterification. [Link]

  • Marziano, N. C.; Tortato, C.; Ronchin, L.; Bianchi, C. On the acidity of liquid and solid acid catalysts. Part 3. Esterification of benzoic and mesitoic acids. J. Chem. Soc., Perkin Trans. 21998 , 2547-2554. [Link]

  • Ozerskaya, A. V. et al. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc2022 , vii, 108-125. [Link]

  • Ali, M. A. et al. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method. RSC Adv.2023 , 13, 19035-19045. [Link]

  • Hamzah, N.; Hamid, S. A.; Rahim, A. S. A. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. J. Phys. Sci.2015 , 26, 53-61. [Link]

  • Shi, H.; Wang, Y.; Hua, R. Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. Phys. Chem. Chem. Phys.2015 , 17, 30279-30291. [Link]

  • Chemistry LibreTexts. Reactions of Esters. [Link]

  • Research Trend. An Efficient Procedure for Esterification of certain Aromatic Acids and its Synthetic Utilities. [Link]

  • Organic Chemistry Data. Acid to Ester - Common Conditions. [Link]

  • Organic Chemistry Portal. Ester synthesis by esterification. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Study of Halogen Leaving Groups in 3-Methylbenzoic Acid Derivatives: A Technical Guide

For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials and intermediates is a critical decision that profoundly impacts the efficiency and success of a synthet...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials and intermediates is a critical decision that profoundly impacts the efficiency and success of a synthetic route. Among the myriad of choices, acyl halides stand out as versatile reagents for the introduction of acyl groups. This guide provides an in-depth comparative analysis of the reactivity of 3-methylbenzoyl halides, focusing on the influence of the halogen leaving group (F, Cl, Br, I) on the kinetics and outcomes of nucleophilic acyl substitution reactions. By integrating theoretical principles with practical experimental guidance, this document serves as a comprehensive resource for making informed decisions in your synthetic endeavors.

Theoretical Framework: Unraveling the Factors Governing Reactivity

The reactivity of 3-methylbenzoyl halides in nucleophilic acyl substitution reactions is primarily dictated by the nature of the halogen atom, which influences the electrophilicity of the carbonyl carbon and the facility with which the leaving group departs. The reaction typically proceeds through a two-step, addition-elimination mechanism.

Diagram of the General Nucleophilic Acyl Substitution Mechanism:

G cluster_start Reactants cluster_intermediate Tetrahedral Intermediate cluster_end Products 3-Methylbenzoyl_Halide Tetrahedral_Intermediate 3-Methylbenzoyl_Halide->Tetrahedral_Intermediate Nucleophile Nu:⁻ Nucleophile->Tetrahedral_Intermediate Step 1: Addition Product Tetrahedral_Intermediate->Product Step 2: Elimination Halide_Ion X⁻ Tetrahedral_Intermediate->Halide_Ion

Caption: General mechanism of nucleophilic acyl substitution.

The Dueling Influences: Electronegativity vs. Bond Strength

The choice of halogen leaving group introduces a fascinating interplay of two key factors:

  • Electronegativity: The high electronegativity of fluorine, for instance, polarizes the carbon-halogen bond, increasing the partial positive charge on the carbonyl carbon and making it more susceptible to nucleophilic attack. This effect would suggest a reactivity order of F > Cl > Br > I.

  • Leaving Group Ability: A good leaving group is a weak base, meaning it is stable on its own. The stability of the halide anions increases down the group (I⁻ > Br⁻ > Cl⁻ > F⁻) as the negative charge is dispersed over a larger atomic radius. This is directly related to the strength of the corresponding hydrohalic acid (HI > HBr > HCl > HF). This factor would predict a reactivity order of I > Br > Cl > F.

In the context of nucleophilic acyl substitution, the leaving group's ability to depart is generally the dominant factor in the rate-determining step, which is typically the breakdown of the tetrahedral intermediate. Therefore, the expected order of reactivity for 3-methylbenzoyl halides is:

3-Methylbenzoyl Iodide > 3-Methylbenzoyl Bromide > 3-Methylbenzoyl Chloride > 3-Methylbenzoyl Fluoride

This trend is a direct consequence of the carbon-halogen bond strength, which decreases down the group (C-F > C-Cl > C-Br > C-I), making the C-I bond the easiest to break.

The Subtle Influence of the 3-Methyl Group

The methyl group at the meta-position of the benzene ring has a minor, but not insignificant, electronic effect. It is a weakly electron-donating group through induction and hyperconjugation. This slightly destabilizes the partial positive charge on the carbonyl carbon, making 3-methylbenzoyl halides marginally less reactive than their unsubstituted benzoyl halide counterparts. However, this effect is consistent across all four halogen derivatives and therefore does not alter the relative reactivity order of the leaving groups.

Comparative Experimental Data: A Survey of Reactivity

The following table summarizes the expected relative reactivity based on established principles of physical organic chemistry and available data for the alcoholysis of substituted benzoyl chlorides.

3-Methylbenzoyl HalideLeaving Group (X)C-X Bond Energy (kJ/mol, approx.)pKa of H-XExpected Relative Reactivity
3-Methylbenzoyl FluorideF4853.2Lowest
3-Methylbenzoyl ChlorideCl346-7Moderate
3-Methylbenzoyl BromideBr290-9High
3-Methylbenzoyl IodideI228-10Highest

Data is extrapolated based on general bond energies and leaving group abilities. Actual reaction rates will vary with the nucleophile and reaction conditions.

A study on the alcoholysis of various substituted benzoyl chlorides provides some quantitative context. For example, the pseudo-first-order rate constants for the reaction of p-bromobenzoyl chloride and p-iodobenzoyl chloride with n-propanol at 25°C were found to be 0.0590 min⁻¹ and 0.0617 min⁻¹, respectively, demonstrating the slightly higher reactivity of the iodide.[1] While not a direct comparison of the 3-methyl derivatives, this data supports the general trend of I > Br in terms of leaving group ability in nucleophilic acyl substitution.

Experimental Protocols: Enabling Your Comparative Studies

To facilitate direct comparison, we provide detailed protocols for the synthesis of the requisite 3-methylbenzoyl halides and a general procedure for a comparative kinetic analysis via alcoholysis.

Synthesis of 3-Methylbenzoyl Halides

Workflow for the Synthesis of 3-Methylbenzoyl Halides:

G cluster_start Starting Material cluster_products 3-Methylbenzoyl Halides A 3-Methylbenzoic Acid B 3-Methylbenzoyl Fluoride A->B Cyanuric Fluoride or DAST C 3-Methylbenzoyl Chloride A->C Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) D 3-Methylbenzoyl Bromide A->D Thionyl Bromide (SOBr₂) or Oxalyl Bromide ((COBr)₂) E 3-Methylbenzoyl Iodide A->E Oxalyl Chloride then NaI or Ph₃P/I₂

Caption: Synthetic routes to 3-methylbenzoyl halides.

Protocol 3.1.1: Synthesis of 3-Methylbenzoyl Chloride [2]

  • Materials: 3-Methylbenzoic acid, thionyl chloride (SOCl₂), N,N-dimethylformamide (DMF, catalytic amount), round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

  • Procedure:

    • In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar.

    • Add 3-methylbenzoic acid (1.0 eq) to the flask.

    • Slowly add thionyl chloride (1.5 - 2.0 eq) to the flask at room temperature.

    • Add a catalytic amount of DMF (1-2 drops).

    • Heat the reaction mixture to reflux (approx. 80 °C) and stir for 2-3 hours, or until the evolution of HCl and SO₂ gas ceases.

    • Allow the reaction to cool to room temperature.

    • Remove the excess thionyl chloride by distillation under reduced pressure.

    • The crude 3-methylbenzoyl chloride can be purified by vacuum distillation.

Protocol 3.1.2: Synthesis of 3-Methylbenzoyl Bromide

  • Materials: 3-Methylbenzoic acid, oxalyl bromide or thionyl bromide, dry dichloromethane (DCM), round-bottom flask, dropping funnel, magnetic stirrer, ice bath.

  • Procedure:

    • In a fume hood, dissolve 3-methylbenzoic acid (1.0 eq) in dry DCM in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

    • Cool the solution in an ice bath.

    • Slowly add oxalyl bromide or thionyl bromide (1.2 eq) dropwise to the stirred solution.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Monitor the reaction by TLC or IR spectroscopy (disappearance of the carboxylic acid O-H stretch).

    • Carefully remove the solvent and excess reagent under reduced pressure.

    • The crude 3-methylbenzoyl bromide can be purified by vacuum distillation.

Protocol 3.1.3: Synthesis of 3-Methylbenzoyl Fluoride [3]

  • Materials: 3-Methylbenzoyl chloride, anhydrous potassium fluoride (KF), a high-boiling point solvent (e.g., sulfolane), round-bottom flask, distillation apparatus, magnetic stirrer.

  • Procedure:

    • In a fume hood, suspend anhydrous KF (1.5 eq) in a high-boiling point solvent in a round-bottom flask equipped with a magnetic stir bar and a distillation apparatus.

    • Heat the suspension and add 3-methylbenzoyl chloride (1.0 eq) dropwise.

    • Heat the reaction mixture to facilitate the halogen exchange, distilling the 3-methylbenzoyl fluoride as it is formed.

    • The collected distillate can be further purified by redistillation.

Protocol 3.1.4: Synthesis of 3-Methylbenzoyl Iodide

  • Materials: 3-Methylbenzoyl chloride, sodium iodide (NaI), dry acetone, round-bottom flask, magnetic stirrer.

  • Procedure:

    • In a fume hood, dissolve sodium iodide (1.5 eq) in dry acetone in a round-bottom flask equipped with a magnetic stir bar.

    • Add 3-methylbenzoyl chloride (1.0 eq) to the stirred solution at room temperature.

    • A precipitate of sodium chloride will form. Stir the reaction mixture for 1-2 hours.

    • Filter the reaction mixture to remove the precipitated NaCl.

    • Carefully remove the acetone from the filtrate under reduced pressure. The resulting 3-methylbenzoyl iodide is often used immediately without further purification due to its high reactivity and sensitivity to moisture.

Comparative Kinetic Analysis: Alcoholysis with Ethanol

This protocol outlines a general method for comparing the rates of alcoholysis of the four 3-methylbenzoyl halides with ethanol. The reaction is monitored by titrating the liberated hydrohalic acid (HX) with a standardized base.

Workflow for Kinetic Analysis:

G A Prepare standardized solutions of 3-methylbenzoyl halides and NaOH B Thermostat reaction vessel containing ethanol A->B C Initiate reaction by adding a known amount of 3-methylbenzoyl halide B->C D Withdraw aliquots at timed intervals C->D E Quench the reaction in cold acetone D->E F Titrate the liberated HX with standardized NaOH using an indicator E->F G Plot [HX] vs. time to determine the initial reaction rate F->G H Calculate the pseudo-first-order rate constant (k') G->H I Compare k' values for each halogen H->I

Caption: Experimental workflow for comparative kinetic analysis.

  • Materials: 3-Methylbenzoyl halides, absolute ethanol, standardized sodium hydroxide (NaOH) solution (e.g., 0.02 M), phenolphthalein indicator, acetone (for quenching), constant temperature bath, burette, pipettes, stopwatch.

  • Procedure:

    • Prepare stock solutions of each 3-methylbenzoyl halide of known concentration in a dry, inert solvent (e.g., anhydrous acetone).

    • Place a known volume of absolute ethanol in a jacketed reaction vessel maintained at a constant temperature (e.g., 25 °C) with a magnetic stirrer.

    • Initiate the reaction by rapidly injecting a small, known volume of the acyl halide stock solution into the ethanol and start the stopwatch simultaneously.

    • At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture and immediately quench it by adding it to a flask containing cold acetone.

    • Add a few drops of phenolphthalein indicator to the quenched aliquot and titrate the liberated hydrohalic acid with the standardized NaOH solution until a persistent pink endpoint is reached.

    • Record the volume of NaOH used.

    • Repeat the process for each 3-methylbenzoyl halide, ensuring identical reaction conditions.

  • Data Analysis:

    • Calculate the concentration of the hydrohalic acid produced at each time point.

    • Plot the concentration of the product versus time. The initial rate of the reaction can be determined from the initial slope of this curve.

    • Since the alcohol is in large excess, the reaction follows pseudo-first-order kinetics. The rate constant (k') can be determined from the slope of a plot of ln([Acyl Halide]₀ - [Product]) versus time.

    • Compare the calculated pseudo-first-order rate constants for the four 3-methylbenzoyl halides to establish their relative reactivity.

Conclusion and Recommendations

The choice of halogen leaving group in 3-methylbenzoic acid derivatives offers a tunable parameter for controlling the reactivity in nucleophilic acyl substitution reactions. The established principles of physical organic chemistry, supported by available experimental data on related systems, predict the following order of reactivity:

I > Br > Cl > F

This trend is primarily governed by the decreasing carbon-halogen bond strength and the increasing stability of the halide anion down the group. For applications requiring high reactivity and mild reaction conditions, 3-methylbenzoyl iodide and bromide are the superior choices. Conversely, for syntheses that demand greater stability and more controlled reactivity, the chloride and fluoride derivatives are more suitable.

The experimental protocols provided in this guide empower researchers to conduct their own comparative studies, enabling the selection of the optimal 3-methylbenzoyl halide for their specific synthetic targets and process requirements. A thorough understanding of the principles outlined herein will undoubtedly contribute to more efficient and successful outcomes in the laboratory and beyond.

References

  • Organic Syntheses, Coll. Vol. 4, p.84 (1963); Vol. 35, p.16 (1955).

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Bentley, T. W., & Jones, R. O. (1993). Solvolysis of Benzoyl Chloride in Alcohol-Water Mixtures. Journal of the Chemical Society, Perkin Transactions 2, (12), 2351-2357.
  • Falvey, D. E., & Gassman, P. G. (1995). The Effect of Solvent on the Rates of Solvolysis of Benzoyl Chlorides. The Journal of Organic Chemistry, 60(18), 5869-5875.
  • Ross, S. D., & Labes, M. M. (1957). The Mechanism of the Ethanolysis of Benzoyl Chloride. Journal of the American Chemical Society, 79(1), 76-79.
  • Hudson, R. F., & Wardill, J. E. (1950). The kinetics of hydrolysis of acid chlorides. Part I. Benzoyl chloride and some derivatives. Journal of the Chemical Society (Resumed), 1729-1733.
  • Bluestein, B. R. (1954). Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. Proceedings of the Iowa Academy of Science, 61(1), Article 26. Available at: [Link]

  • Queen, A. (1967). Kinetics of the hydrolysis of acyl chlorides in pure water. Canadian Journal of Chemistry, 45(14), 1619-1629. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.

Sources

Safety & Regulatory Compliance

Safety

Operational Safety and Logistics Guide: Handling 2-Fluoro-4-iodo-3-methylbenzoic Acid

As a highly functionalized halogenated building block, 2-Fluoro-4-iodo-3-methylbenzoic acid is critical in drug discovery and advanced organic synthesis. However, its specific substitution pattern presents unique physico...

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Author: BenchChem Technical Support Team. Date: April 2026

As a highly functionalized halogenated building block, 2-Fluoro-4-iodo-3-methylbenzoic acid is critical in drug discovery and advanced organic synthesis. However, its specific substitution pattern presents unique physicochemical properties that dictate strict handling, personal protective equipment (PPE), and disposal protocols. This guide provides a mechanistic understanding of its hazards and a self-validating operational framework for laboratory professionals.

Chemical Profile & Mechanistic Toxicology

To safely handle any novel compound, one must first understand the molecular drivers of its hazards.

Table 1: Physicochemical & Hazard Summary
ParameterData / Classification
CAS Number 2385854-43-1[1]
Molecular Formula C8H6FIO2
Molecular Weight 280.03 g/mol [1]
GHS Hazard Statements H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation)[1]
GHS Precautionary P261, P264, P280, P305+P351+P338[1]

Mechanistic Toxicology: Why is this specific compound a severe irritant? The carboxylic acid moiety acts as a proton donor, lowering the local pH upon contact with mucosal membranes or sweat, which leads to rapid protein denaturation and localized tissue damage. Concurrently, the incorporation of highly polarizable iodine and electronegative fluorine on the aromatic ring significantly increases the molecule's lipophilicity (logP). This structural feature facilitates rapid partitioning into the lipid-rich stratum corneum of the skin, exacerbating the localized inflammatory response and necessitating robust barrier protection.

Personal Protective Equipment (PPE) Matrix

Selecting the correct PPE is not a passive checklist; it is an active defense strategy based on the chemical's physical state and solvent vehicle.

Table 2: PPE Requirements and Breakthrough Causality
Protection ZoneRequired EquipmentMechanistic Causality & Breakthrough Data
Eye/Face Chemical splash goggles (ANSI Z87.1 / EN 166)Protects against airborne micro-dust and solvent splashes. Safety glasses are insufficient due to the lack of a facial seal[2].
Body/Skin Flame-resistant lab coat, full trousers, closed shoesPrevents direct dermal contact with aerosolized powders settling on clothing.
Hands (Solid) Standard Nitrile Gloves (0.11 mm thickness)Nitrile provides an excellent barrier against solid halogenated acids with a breakthrough time of >480 minutes.
Hands (Solution) Neoprene over Nitrile OR Butyl RubberCritical: When dissolved in organic solvents (e.g., DCM or THF), the solvent acts as a carrier, rapidly permeating standard nitrile (breakthrough <10 minutes). Heavier gauge barrier gloves are mandatory to prevent transdermal delivery of the dissolved solute.
PPE Donning & Operational Workflow

PPEDonning Start Pre-Operation Check Inspect Inspect Fume Hood & Ventilation Start->Inspect Coat Don Flame-Resistant Lab Coat Inspect->Coat Goggles Don Splash Goggles (EN 166/ANSI Z87.1) Coat->Goggles Gloves Don Nitrile Gloves (Double Glove for Solvents) Goggles->Gloves Transfer Weigh & Transfer Inside Fume Hood Gloves->Transfer

Workflow for sequential PPE donning and operational validation prior to chemical handling.

Operational Handling Protocol

Every protocol must be a self-validating system. Follow these sequential steps to ensure containment and mitigate exposure risks during synthesis or transfer.

Step-by-Step Methodology:

  • Pre-Operation Validation: Verify that the chemical fume hood face velocity is actively reading between 80–100 feet per minute (fpm). Do not proceed if the alarm is sounding or flow is compromised.

  • Static Mitigation: Halogenated aromatic powders are highly prone to static buildup. Use an anti-static weighing boat (or pass the boat over an ionizing bar) to prevent the sudden aerosolization of the irritating dust when the spatula approaches.

  • Transfer Mechanics: Keep the fume hood sash as low as ergonomically possible (below the breathing zone). Transfer the solid 2-Fluoro-4-iodo-3-methylbenzoic acid using a clean, dry stainless-steel spatula.

  • Dissolution Dynamics: When preparing solutions, always add the solid powder to the solvent, rather than pouring solvent over the powder. This prevents the displacement of air from rapidly ejecting fine particulate matter into the hood environment.

Emergency Spill Response & Decontamination

In the event of a breach in containment, immediate and structured action is required to prevent respiratory and dermal exposure[3].

SpillResponse Spill Spill Detected Assess Assess Size & State (Solid vs. Solution) Spill->Assess Evacuate Evacuate Immediate Area If Aerosolized Assess->Evacuate High Risk PPE Upgrade PPE (Respirator if needed) Assess->PPE Low Risk Evacuate->PPE Contain Contain Spill (Damp Towel / Absorbent) PPE->Contain Collect Collect in Halogenated Waste Container Contain->Collect Decon Decontaminate Surface (Alkaline Detergent) Collect->Decon

Decision matrix and step-by-step workflow for emergency spill containment and decontamination.

Step-by-Step Spill Methodology:

  • Assessment & Evacuation: Determine if the spill is a dry solid or a dissolved solution. If a large quantity of dry powder is aerosolized, evacuate the immediate area to allow the fume hood to clear the airborne particulates.

  • Containment: For solid spills, do not dry-sweep, as this generates dust. Lightly mist the powder with a compatible solvent (e.g., water or a small amount of isopropanol) to dampen it. For liquid spills, deploy inert chemical absorbent pads.

  • Collection: Use a non-sparking scoop to collect the dampened powder or saturated pads. Place all materials into a clearly labeled, sealable hazardous waste container[2].

  • Decontamination: Wash the affected surface with a mild alkaline detergent (to neutralize residual acidic traces), followed by a thorough water rinse.

Waste Disposal & Environmental Logistics

The disposal of halogenated organic compounds requires strict segregation from standard organic waste.

Logistical Protocol: All waste streams containing 2-Fluoro-4-iodo-3-methylbenzoic acid (including contaminated gloves, weighing boats, and reaction solvents) must be strictly segregated into designated "Halogenated Organic Waste" receptacles.

Causality: The EPA and international environmental agencies heavily monitor halogenated benzoic acid derivatives due to their environmental persistence[4]. If halogenated waste is accidentally mixed with non-halogenated waste and incinerated at sub-optimal temperatures, the halogens can react to form highly toxic, bioaccumulative dioxins and furans. Certified disposal facilities utilize specialized high-temperature incineration equipped with alkaline scrubber systems to safely neutralize the resulting hydrogen fluoride (HF) and hydrogen iodide (HI) gases produced during combustion.

References

  • Title: Significant New Use Rules on Certain Chemical Substances (Halogenated Benzoic Acid Derivatives) Source: Federal Register / Environmental Protection Agency (EPA) URL: [Link]

Sources

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